YLF-466D
説明
Structure
3D Structure
特性
IUPAC Name |
3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOVHROVFJFAH-CYYJNZCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YLF-466D: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
YLF-466D has emerged as a molecule of interest in oncology research, with preclinical data pointing towards a significant anti-cancer activity. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its role as a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. This document synthesizes available quantitative data, details key experimental protocols for its investigation, and visualizes the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Core Mechanism of Action: MEK1/MEK2 Inhibition
The primary mechanism of action of this compound in cancer cells is the potent and selective allosteric inhibition of MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention.[1] By binding to an allosteric pocket on the MEK1/2 enzymes, this compound prevents their phosphorylation and activation of downstream targets, ERK1 and ERK2. This blockade of ERK1/2 phosphorylation effectively halts the signal transduction cascade that drives critical cancer cell processes such as proliferation, survival, and differentiation.[1]
Impact on Downstream Signaling
The inhibition of MEK1/2 by this compound leads to a significant reduction in the levels of phosphorylated ERK (p-ERK). This has been observed in various cancer cell lines and is a key biomarker of the compound's on-target activity.[2] The reduction in p-ERK levels disrupts the activation of numerous downstream transcription factors and regulatory proteins, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The anti-cancer activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 15.2[3] |
| MDA-MB-231 | Breast Cancer | 28.7[3] |
| HCT116 | Colon Carcinoma | 45.1[3] |
| Panc-1 | Pancreatic Cancer | 150.8[3] |
| MCF-7 | Breast Cancer | > 1000[3] |
| PC-3 | Prostate Cancer | > 1000[3] |
Data obtained from 72-hour MTT assays.[3]
Table 2: In Vivo Efficacy of this compound in A549 Lung Carcinoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0[3] |
| This compound | 10 | 65[3] |
| This compound | 25 | 88[3] |
Data from a murine xenograft model with daily oral gavage administration.[3]
Table 3: Example Densitometry Data from Western Blot Analysis
| Cell Line | Treatment | p-ERK Level (Relative Units) |
| Parental | DMSO | 1.00[2] |
| Parental | This compound (100 nM) | 0.15[2] |
| Resistant | DMSO | 1.20[2] |
| Resistant | This compound (100 nM) | 0.85[2] |
Hypothetical data illustrating the expected reduction in p-ERK levels upon this compound treatment in a sensitive parental cell line and a lesser effect in a resistant subclone.[2]
Key Signaling Pathways
The anti-cancer effects of this compound are primarily mediated through its modulation of the MAPK/ERK signaling pathway. However, the potential for off-target effects and engagement with other pathways should be considered, particularly in the context of drug resistance.
The RAS-RAF-MEK-ERK Pathway
This is the canonical pathway targeted by this compound. The diagram below illustrates the central role of MEK1/2 and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's mechanism of action.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.[3]
-
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[3]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).[3]
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.[3]
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies apoptosis induced by this compound using flow cytometry.
-
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of p-ERK Levels
This protocol is for detecting the phosphorylation status of ERK1/2 in cancer cells treated with this compound.
-
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101, 1:1000-1:2000 dilution)
-
Rabbit anti-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #9102, 1:1000 dilution)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
ECL detection reagents and imaging system
-
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with the total ERK antibody to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a murine xenograft model.[3]
-
Materials:
-
This compound
-
A549 lung carcinoma cells
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Matrigel
-
Calipers
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.[3]
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[3]
-
Administer this compound (e.g., 10 and 25 mg/kg) or vehicle control to the respective groups daily via oral gavage.[3]
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.[3]
-
Monitor the body weight of the mice as an indicator of toxicity.[3]
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.[3]
-
Calculate the tumor growth inhibition for each treatment group relative to the vehicle control.[3]
-
Potential for Combination Therapies and Resistance Mechanisms
While this compound shows promise as a monotherapy, combination strategies may be necessary to enhance efficacy and overcome resistance. Mechanisms of resistance to MEK inhibitors can involve on-target mutations in MEK1/2 or the activation of bypass signaling pathways, such as the PI3K/Akt/mTOR pathway.[1] Therefore, combining this compound with inhibitors of these bypass pathways could be a rational therapeutic strategy. Further research is warranted to explore synergistic combinations for this compound in various cancer contexts.
Discussion on Alternative Mechanisms of Action
It is important to note that this compound has also been described in some contexts as a Cancer-Associated Kinase 1 (CAK1) inhibitor and an AMP-activated protein kinase (AMPK) activator.[2][3] The relationship between these activities and its primary role as a MEK inhibitor in cancer cells is not yet fully elucidated. The observed anti-cancer effects in the cited studies are most consistently attributed to the inhibition of the MAPK pathway. However, researchers should be aware of these potential additional mechanisms of action, as they could contribute to the overall pharmacological profile of the compound or represent opportunities for therapeutic development in other disease areas. Further investigation into the selectivity and potency of this compound against these other targets in cancer models is needed to fully understand its complete mechanism of action.
Conclusion
This compound is a potent inhibitor of the MAPK signaling pathway, primarily through the allosteric inhibition of MEK1 and MEK2. This activity translates to significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and in vivo tumor models. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound as a novel anti-cancer agent. Future studies should focus on elucidating its detailed biochemical properties, exploring synergistic drug combinations, and further clarifying its activity against other potential targets in the context of cancer.
References
An In-depth Technical Guide to the Signaling Pathways of YLF-466D
For Researchers, Scientists, and Drug Development Professionals
YLF-466D is a versatile small molecule that has been shown to modulate multiple, distinct signaling pathways depending on the biological context. This technical guide provides a comprehensive overview of the known signaling mechanisms of this compound, including its roles as a MEK1/2 inhibitor in the MAPK/ERK pathway, an activator of the AMPK signaling cascade, and an inhibitor of the novel Cancer-Associated Kinase 1 (CAK1). This document synthesizes available data, presents detailed experimental protocols, and visualizes the core signaling pathways to support further research and drug development efforts.
Section 1: this compound as a MEK1/2 Inhibitor in the MAPK/ERK Signaling Pathway
This compound has been identified as a potent and selective allosteric inhibitor of MEK1 and MEK2, central components of the RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is a critical regulator of cell proliferation and survival and is frequently hyperactivated in various human cancers.[1] By inhibiting MEK1/2, this compound blocks the downstream phosphorylation of ERK, thereby impeding aberrant cell growth.[1]
Data Presentation
The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50) in cancer cell lines. The development of resistance, a common challenge with targeted therapies, is indicated by a significant increase in the IC50 value.
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines [1]
| Cell Line | Status | This compound IC50 (nM) | Fold Resistance |
| Parental Line | Sensitive | 15 | 1x |
| Resistant Subclone 1 | Acquired Resistance | 250 | 16.7x |
| Resistant Subclone 2 | Acquired Resistance | 1500 | 100x |
Signaling Pathway Diagram
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Experimental Protocols
1. Cell Viability Assay (MTT Assay) to Determine IC50 [1]
-
Objective: To quantify the concentration of this compound required to inhibit the growth of a cancer cell line by 50%.
-
Procedure:
-
Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.
-
Solubilize the formazan crystals by adding a solubilization agent, such as DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blotting for MAPK Pathway Activity [1]
-
Objective: To assess the effect of this compound on the phosphorylation status of ERK, the direct downstream target of MEK.
-
Procedure:
-
Culture parental and this compound-resistant cells.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with appropriate secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system. A reduction in the p-ERK/total ERK ratio indicates effective MEK inhibition.
-
Section 2: this compound as an Activator of the AMPK Signaling Pathway
In the context of hematology, this compound functions as a novel activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3] In platelets, AMPK activation by this compound initiates a signaling cascade that leads to the inhibition of platelet aggregation.[2][3]
Data Presentation
The antiplatelet activity of this compound is demonstrated by its IC50 values against various platelet agonists.
Table 2: IC50 Values of this compound Against Platelet Agonists [2]
| Agonist | IC50 (μM) |
| Thrombin | 84 |
| ADP | 55 |
| Collagen | 87 |
Data indicates a concentration-dependent inhibition of platelet aggregation, with the highest efficacy observed at 150 μM.[2]
Signaling Pathway Diagram
Caption: this compound activates the AMPK pathway, leading to the inhibition of platelet aggregation.
Experimental Protocols
1. In Vitro Platelet Aggregation Assay [2]
-
Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by various agonists.
-
Procedure:
-
Isolate platelets from whole blood.
-
Treat the isolated platelets with varying concentrations of this compound (e.g., 50-150 μM).
-
Induce platelet aggregation using agonists such as thrombin, ADP, or collagen.
-
Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission or impedance.
-
Calculate the percentage of inhibition compared to a control group without this compound.
-
2. Whole Blood Aggregation Assay [2]
-
Objective: To evaluate the effect of this compound on platelet aggregation in a more physiologically relevant environment.
-
Procedure:
-
Collect whole blood from anesthetized rats using 3.2% sodium citrate (B86180) as an anticoagulant.
-
Dilute the blood with normal saline.
-
Incubate the whole blood with this compound (50-150 μM) for 3 minutes.
-
Induce aggregation with a collagen solution (e.g., 7.5 μg/mL).
-
Assess aggregation by measuring the change in impedance with a whole blood aggregometer.
-
Section 3: this compound as a CAK1 Inhibitor in Cancer Research
This compound has also been characterized as a potent and selective small molecule inhibitor of Cancer-Associated Kinase 1 (CAK1), a novel tyrosine kinase.[4] The overexpression and constitutive activation of CAK1 are implicated in the proliferation, survival, and metastasis of various cancers.[4]
Data Presentation
The anti-cancer activity of this compound as a CAK1 inhibitor is demonstrated by its potent and selective cytotoxicity against cancer cell lines with high CAK1 expression.
Table 3: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines [4]
| Cell Line | Cancer Type | CAK1 Expression | IC50 (nM) |
| A549 | Lung Carcinoma | High | 15.2 |
| MDA-MB-231 | Breast Cancer | High | 28.7 |
| HCT116 | Colon Carcinoma | High | 45.1 |
| Panc-1 | Pancreatic Cancer | Moderate | 150.8 |
| MCF-7 | Breast Cancer | Low | > 1000 |
| PC-3 | Prostate Cancer | Low | > 1000 |
The in vivo efficacy has been evaluated in murine xenograft models.
Table 4: In Vivo Efficacy of this compound in A549 Xenograft Model [4]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg | 65 |
| This compound | 25 mg/kg | 88 |
Signaling Pathway Diagram
Caption: this compound inhibits the oncogenic activity of CAK1 in cancer cells.
Experimental Protocols
1. Murine Xenograft Model for In Vivo Efficacy [4]
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Subcutaneously inject A549 lung carcinoma cells into the flank of immunodeficient mice.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 10 and 25 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition for each treatment group relative to the vehicle control.
-
2. Apoptosis Assay by Flow Cytometry [4]
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Procedure:
-
Seed cancer cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
References
Acknowledgment of Discrepancy in Mechanism of Action
Initial reports and available scientific literature exclusively identify YLF-466D as a potent and novel small molecule activator of AMP-activated protein kinase (AMPK), not as a selective MEK1/MEK2 inhibitor. This technical guide will proceed based on the established and documented mechanism of this compound as an AMPK activator, presenting a comprehensive overview of its core biological functions, experimental protocols, and therapeutic potential in this context. The information provided is intended for researchers, scientists, and drug development professionals.
An In-Depth Technical Guide on this compound, a Novel AMPK Activator
Introduction
This compound, with the IUPAC name 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, has been identified as a promising preclinical drug candidate with significant potential in treating metabolic diseases and myocardial ischemia-reperfusion injury.[1] Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2][3][4] Activation of AMPK in platelets has been shown to inhibit their aggregation, making it an attractive target for novel antiplatelet therapies.[2] This guide details the preclinical in vitro findings for this compound, its mechanism of action, and relevant experimental protocols. To date, no in vivo efficacy, pharmacokinetic, or clinical trial data for this compound has been publicly reported, though its scalable synthesis suggests such studies may be in progress.[1][2]
Core Mechanism of Action: AMPK Activation
This compound functions as a potent activator of AMPK.[1][4] AMPK is a master regulator of metabolism, and its activation triggers a cascade of events aimed at restoring cellular energy balance. This includes the inhibition of ATP-consuming anabolic pathways and the activation of ATP-generating catabolic pathways.[3] The activation of AMPK by this compound has been demonstrated to be concentration-dependent in the range of 50-150 μM in platelets.[5][6]
The antiplatelet effects of this compound are mediated through the AMPK signaling cascade.[2] Activated AMPK phosphorylates endothelial nitric oxide synthase (eNOS) at Serine 1177, which increases the production of nitric oxide (NO).[2][4] NO then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP).[2] The subsequent increase in cGMP and cyclic adenosine (B11128) monophosphate (cAMP) levels leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157.[2][4] Phosphorylated VASP is a key inhibitor of platelet activation and aggregation.[2] The anti-aggregatory effects of this compound are nullified by pretreatment with AMPK inhibitors like Compound C and ara-A, confirming the central role of AMPK in its mechanism of action.[2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Source |
| Effective Concentration Range | 50-150 μM | Isolated Platelets | [5][6] |
| Downstream Phosphorylation Targets | AMPKα (Thr172), eNOS (Ser1177), VASP (Ser239, Ser157) | Platelets | [4] |
Note: Specific IC50 values for platelet aggregation inhibition are not detailed in the provided search results, but the effective concentration range is consistently reported.
Experimental Protocols
This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation.
-
Platelet Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).
-
To obtain washed platelets, further centrifuge the PRP in the presence of an anti-aggregating agent (e.g., prostacyclin) and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
-
Aggregation Measurement:
-
Pre-incubate the platelet suspension (PRP or washed platelets) with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 3-5 minutes) at 37°C.
-
Induce platelet aggregation by adding an agonist such as collagen, ADP, or thrombin.
-
Measure platelet aggregation using a platelet aggregometer, which records the change in light transmission through the platelet suspension over time.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[1]
-
This protocol is used to quantify the phosphorylation of key proteins in the AMPK signaling pathway following treatment with this compound.
-
Cell Lysis and Protein Quantification:
-
Treat platelets or other relevant cells with this compound at various concentrations and time points.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-AMPKα (Thr172), phospho-eNOS (Ser1177), phospho-VASP (Ser239/Ser157)) and the total forms of these proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry analysis. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.[4]
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in Platelets.
Caption: General Experimental Workflow for In Vitro Assays.
Future Directions
While the in vitro data for this compound is promising, several critical steps are necessary to realize its therapeutic potential.[2]
-
In Vivo Efficacy Studies: Preclinical studies in animal models of thrombosis and metabolic diseases are essential to validate the efficacy of this compound in a physiological setting.[1][2][3]
-
Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is required to assess its drug-like properties and safety profile.[1][2][3] According to a safety data sheet, this compound is not classified as a hazardous substance and has no known irritant or sensitizing effects.[7]
-
Lead Optimization: Further medicinal chemistry efforts could be directed towards optimizing the potency, selectivity, and pharmacokinetic properties of this compound.[2]
-
Clinical Trials: Should preclinical studies prove successful, the progression of this compound or its analogs into clinical trials will be the ultimate step in determining its therapeutic value in humans.[2]
Conclusion
This compound is a novel and potent activator of AMPK that demonstrates significant antiplatelet activity in vitro.[2][4] Its well-defined mechanism of action, involving the phosphorylation cascade of AMPK, eNOS, and VASP, provides a solid foundation for its further development as a therapeutic agent for thrombotic and potentially metabolic disorders.[2][3][4] The availability of a scalable synthesis process for this compound will facilitate the necessary preclinical in vivo studies to fully assess its therapeutic potential.[1]
References
Investigating the Antiplatelet Effect of YLF-466D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiplatelet properties of YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK). The data presented herein elucidates its mechanism of action and provides detailed experimental protocols for its evaluation, offering a valuable resource for researchers in thrombosis, hemostasis, and cardiovascular drug discovery.
Core Mechanism of Action
This compound exerts its antiplatelet effects by activating AMPK, a crucial regulator of cellular energy homeostasis.[1][2] In platelets, the activation of AMPK by this compound initiates a downstream signaling cascade that ultimately suppresses platelet aggregation induced by various agonists.[1][2] This mechanism has been validated through studies showing that the anti-aggregatory effects of this compound are nullified by pretreatment with AMPK inhibitors such as Compound C and ara-A.[1][3]
The primary signaling pathway involves the activation of endothelial nitric oxide synthase (eNOS) and the subsequent elevation of cyclic nucleotides.[1][2] The key molecular events are:
-
AMPK Activation: this compound directly activates AMPK in platelets in a concentration-dependent manner, with significant activation observed in the range of 50-150 μM.[1][2][3]
-
eNOS Phosphorylation: Activated AMPK phosphorylates eNOS at Serine 1177, leading to its activation.[1][2]
-
Cyclic Nucleotide Elevation: The activation of eNOS stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] An elevation in cyclic adenosine (B11128) monophosphate (cAMP) has also been observed.[1][3]
-
VASP Phosphorylation: Increased levels of cGMP and cAMP lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157.[1][2]
-
Inhibition of Platelet Aggregation: Phosphorylated VASP is a key inhibitor of platelet aggregation, contributing to the overall antiplatelet effect of this compound.[2]
Quantitative Analysis of Antiplatelet Activity
This compound demonstrates a concentration-dependent inhibition of platelet aggregation induced by various physiological agonists. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Agonist | IC50 (μM) |
| Thrombin | 84 |
| ADP | 55 |
| Collagen | 87 |
| Data sourced from MedchemExpress product information, citing Liu Y, et al. Eur J Pharmacol. 2015 Aug 5;760:81-7.[2] |
Treatment of isolated platelets with this compound at concentrations between 50-150 μM resulted in a dose-dependent activation of AMPK and effective inhibition of platelet aggregation.[1][3] The most significant anti-aggregatory effects were observed at a concentration of 150 μM.[2]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound Signaling Pathway in Platelets.
Caption: In Vitro Platelet Aggregation Assay Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiplatelet activity of this compound.
In Vitro Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists in isolated human platelets.
Materials:
-
Whole blood from healthy, drug-free donors
-
Anticoagulant: 3.2% sodium citrate (B86180)
-
Apyrase
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's buffer
-
This compound
-
Platelet agonists: Thrombin, ADP, Collagen
-
Platelet aggregometer
Procedure:
-
Preparation of Washed Platelets:
-
Collect whole blood into tubes containing 3.2% sodium citrate.[2]
-
Centrifuge the blood at 200 x g for 15 minutes to obtain platelet-rich plasma (PRP).[2]
-
Treat the PRP with apyrase and incubate at 37°C for 15 minutes.[2]
-
Acidify the PRP with ACD solution.[2]
-
Centrifuge at 800 x g for 10 minutes to pellet the platelets.[2]
-
Resuspend the platelet pellet in Tyrode's buffer and centrifuge again.[2]
-
Finally, resuspend the washed platelets in a suspension buffer to the desired concentration.[2]
-
-
Aggregation Measurement:
-
Pre-warm the washed platelet suspension to 37°C.[2]
-
Add the platelet suspension to an aggregometer cuvette with a stir bar.[2]
-
Incubate the platelets with various concentrations of this compound or a vehicle control for 3 minutes.[2]
-
Initiate platelet aggregation by adding a platelet agonist (e.g., thrombin, ADP, or collagen).[2]
-
Monitor and record the change in light transmittance to measure platelet aggregation.
-
In Vivo Whole Blood Aggregation Assay
This assay assesses the effect of this compound on platelet aggregation in a more physiologically relevant whole blood environment.
Materials:
-
Anesthetized rats
-
3.2% sodium citrate
-
Normal saline
-
This compound
-
Collagen
-
Whole blood aggregometer
Procedure:
-
Blood Collection:
-
Aggregation Measurement:
Conclusion
The available data strongly support the role of this compound as a potent antiplatelet agent. Its well-defined mechanism of action, centered on the activation of the AMPK-eNOS-cGMP signaling pathway, provides a solid foundation for its further development. The in vitro and in vivo studies demonstrate its efficacy in inhibiting platelet aggregation induced by multiple agonists. Future research should focus on comprehensive in vivo efficacy and safety studies, as well as detailed pharmacokinetic and pharmacodynamic profiling to fully evaluate its therapeutic potential as an antiplatelet drug.
References
An In-depth Technical Guide on the Core Role of YLF-466D in Activating AMPK Signaling
Introduction
YLF-466D, identified chemically as 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, is a novel small molecule activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a significant role in regulating metabolic processes.[1] The activation of AMPK is a promising therapeutic strategy for various conditions, including metabolic diseases and cardiovascular disorders.[1][3] This technical guide focuses on the preclinical data elucidating the mechanism of action of this compound, with a particular emphasis on its role as an antiplatelet agent through the activation of the AMPK signaling pathway.[4] To date, publicly available information is primarily centered on its in vitro effects, with limited in vivo data and no reported clinical trial results.[4]
Mechanism of Action: The AMPK-eNOS-cGMP Signaling Pathway
This compound exerts its antiplatelet effects by directly activating AMPK in platelets.[1][5] This activation initiates a downstream signaling cascade that ultimately leads to the inhibition of platelet aggregation.[5] The key steps in this pathway are:
-
AMPK Activation: this compound treatment of isolated platelets leads to a concentration-dependent activation of AMPK in the range of 50-150 μM.[2] This is confirmed by the phosphorylation of AMPK at its threonine 172 residue.[5][6]
-
eNOS Phosphorylation: Activated AMPK then phosphorylates and activates endothelial nitric oxide synthase (eNOS) at serine 1177.[2][5]
-
Cyclic Nucleotide Elevation: The activation of eNOS leads to an increase in the levels of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP).[2][5] Nitric oxide (NO) produced by eNOS stimulates soluble guanylate cyclase (sGC) to produce cGMP.[1][4]
-
VASP Phosphorylation: The elevated levels of cyclic nucleotides subsequently lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at serine 239 and serine 157.[2][5]
-
Inhibition of Platelet Aggregation: Phosphorylated VASP is a key inhibitor of platelet activation and aggregation induced by various agonists such as thrombin, ADP, and collagen.[4][6][7] The anti-aggregatory effects of this compound are abolished by pretreatment with AMPK inhibitors like Compound C and ara-A, confirming that the observed effects are mediated through the AMPK pathway.[2][4][7]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's bioactivity.
Table 1: In Vitro Antiplatelet Activity of this compound
| Agonist | IC50 (μM) |
| Thrombin | 84[5][8] |
| ADP | 55[5] |
| Collagen | 87[5] |
Table 2: Effective Concentration Range of this compound for AMPK Activation
| Parameter | Concentration Range (μM) | Highest Efficacy Concentration (μM) |
| AMPK Activation in isolated platelets | 50-150[2][5] | 150[5][6] |
| Inhibition of whole blood aggregation | 50-150[5] | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against platelet aggregation induced by various agonists.
1. Platelet Preparation:
- Prepare washed platelets from platelet-rich plasma (PRP).
- Resuspend the platelets in a suitable buffer.
2. Treatment:
- Incubate the washed platelets with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time.
3. Induction of Aggregation:
- Add a platelet agonist (e.g., thrombin, ADP, or collagen) to induce aggregation.
4. Measurement:
- Measure platelet aggregation using a platelet aggregometer.
5. Data Analysis:
- Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
- Determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting the phosphorylation status of AMPK, eNOS, and VASP in platelets treated with this compound.[4]
1. Platelet Preparation and Lysis:
- Prepare washed platelets from PRP and resuspend them in a suitable buffer.[4]
- Treat the platelets with this compound at the desired concentrations and for the specified time.[4]
- Lyse the platelets in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
2. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA protein assay.[4]
3. Gel Electrophoresis and Transfer:
- Separate the protein lysates by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).
- Incubate the membrane with primary antibodies specific for the phosphorylated forms of AMPK (Thr172), eNOS (Ser1177), and VASP (Ser239 and Ser157), as well as with antibodies for the total proteins to serve as loading controls.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Whole Blood Aggregation Assay
This protocol is used to assess the effect of this compound on platelet aggregation in a more physiologically relevant ex vivo setting.[5]
1. Animal Model:
- Use anesthetized rats as the animal model.[5]
2. Blood Collection:
- Collect blood from the abdominal aorta using 3.2% sodium citrate (B86180) as an anticoagulant.[5]
- Dilute the blood with normal saline.[5]
3. Treatment:
- Incubate the whole blood with this compound (in the range of 50-150 μM) for 3 minutes.[5]
4. Induction and Measurement of Aggregation:
- Induce aggregation with collagen (e.g., 7.5 μg/mL).[5]
- Measure the change in impedance with a whole blood aggregometer to assess aggregation.[5]
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in platelets.
Experimental Workflow Diagram
Caption: In vitro experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
The chemical structure and properties of YLF-466D
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of YLF-466D for researchers, scientists, and drug development professionals. The information presented herein is collated from publicly available research and technical documentation.
Chemical Structure and Properties
This compound is a small molecule with a defined chemical structure and distinct physicochemical properties.
| Property | Value |
| IUPAC Name | 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2-oxo-1H-indol-1-yl]methyl]benzoic acid |
| Molecular Formula | C29H20ClNO3 |
| Molecular Weight | 477.93 g/mol |
| CAS Number | 1273323-67-3 |
| Appearance | Off-white to pale yellow solid |
Solubility and Stability [1][3][4]
| Property | Value |
| Solubility | Soluble in DMSO and DMF. |
| Storage | For stock solutions in solvents like DMSO, it is recommended to aliquot into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Stability | This compound is susceptible to degradation under certain conditions. Forced degradation studies indicate potential for pH-mediated hydrolysis, oxidation, and photodegradation. It is advised to use buffered solutions at an optimal pH, de-gassed solvents, and to protect solutions from light. |
Biological Activity and Mechanism of Action
This compound has been identified as a modulator of key signaling pathways, exhibiting potential therapeutic applications in different disease contexts.
Activator of AMP-activated Protein Kinase (AMPK)
This compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][5] This activity underlies its observed effects in metabolic regulation and platelet function.
Antiplatelet Effects:
This compound inhibits platelet aggregation by activating the AMPK/eNOS/cGMP signaling pathway.[5] Treatment of platelets with this compound leads to AMPK activation, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS).[5][6] This results in increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately inhibiting platelet aggregation induced by various agonists.[5][6]
Quantitative Analysis of Antiplatelet Activity [6]
| Agonist | IC50 (μM) |
| Thrombin | 84 |
| ADP | 55 |
| Collagen | 87 |
Inhibitor of MEK1/MEK2 in Cancer
In the context of oncology, this compound has been characterized as a potent and selective allosteric inhibitor of MEK1 and MEK2.[7] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway), which is frequently dysregulated in various cancers.[7] By inhibiting MEK, this compound blocks downstream signaling, thereby impeding cancer cell proliferation and survival.[7]
In Vitro Cytotoxicity of this compound [8]
The anti-cancer activity of this compound has been evaluated against a panel of human cancer cell lines, demonstrating potent and selective activity against cell lines with known overexpression of Cancer-Associated Kinase 1 (CAK1).[8]
| Cell Line | Cancer Type | CAK1 Expression | IC50 (nM) |
| A549 | Lung Carcinoma | High | 15.2 |
| MDA-MB-231 | Breast Cancer | High | 28.7 |
| HCT116 | Colon Carcinoma | High | 45.1 |
| Panc-1 | Pancreatic Cancer | Moderate | 150.8 |
| MCF-7 | Breast Cancer | Low | > 1000 |
| PC-3 | Prostate Cancer | Low | > 1000 |
In Vivo Anti-Tumor Efficacy of this compound [8]
The in vivo efficacy of this compound has been assessed in a murine xenograft model using A549 lung carcinoma cells.[8]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg | 65 |
| This compound | 25 mg/kg | 88 |
Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Research Reagent [benchchem.com]
- 3. This compound | 1273323-67-3 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unraveling YLF-466D: A Multifaceted Compound in Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
YLF-466D is a novel small molecule that has demonstrated significant therapeutic potential in preclinical studies across diverse fields, including oncology and thrombosis. Research indicates that this compound may exert its effects through multiple mechanisms of action, positioning it as a compound of interest for various pathological conditions. This guide provides a comprehensive overview of the current understanding of this compound, detailing its activity as an inhibitor of MEK1/MEK2 and CAK1 in cancer models, and as an activator of AMPK for antiplatelet therapy. This document consolidates key quantitative data, experimental protocols, and visual representations of the associated signaling pathways to facilitate further investigation and drug development efforts.
This compound as a MEK1/MEK2 Inhibitor in Oncology
In the context of cancer, this compound has been identified as a potent and selective allosteric inhibitor of MEK1 and MEK2, crucial kinases in the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1] By inhibiting MEK, this compound aims to control cancer cell proliferation and survival.[1]
Quantitative Data: In Vitro Efficacy
The efficacy of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines. The development of resistance, a common challenge in targeted therapy, is marked by a significant increase in the IC50 value.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 15 | 1x |
| Resistant Subclone 1 | 250 | 16.7x |
| Resistant Subclone 2 | 1500 | 100x |
Table 1: Example IC50 values for this compound in sensitive and resistant cancer cell lines, demonstrating a rightward shift in the dose-response curve with acquired resistance.[1]
Experimental Protocols
This protocol is designed to measure the cytotoxic or cytostatic effects of this compound on cancer cell lines and determine its IC50.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable culture medium.[1]
-
Treatment: Remove the existing medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for 72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1]
-
Solubilization: Solubilize the formazan crystals by adding DMSO to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
This protocol is used to assess the phosphorylation status of key proteins in the MAPK and other relevant signaling pathways to understand the mechanism of action and resistance to this compound.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound or a vehicle control for the desired time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an ECL detection system.[1]
Signaling Pathways and Resistance Mechanisms
This compound targets the core of the MAPK pathway. However, resistance can emerge through on-target mutations in MEK1/2 or through the activation of bypass pathways, most notably the PI3K/Akt/mTOR pathway.[1]
This compound as a CAK1 Inhibitor in Oncology
In a distinct line of investigation, this compound is characterized as a potent and selective small molecule inhibitor of Cancer-Associated Kinase 1 (CAK1).[2] CAK1 overexpression and constitutive activation are implicated in the proliferation, survival, and metastasis of various human cancers.[2]
Quantitative Data: In Vitro and In Vivo Efficacy
This compound has demonstrated potent cytotoxic activity against cancer cell lines with high CAK1 expression and significant anti-tumor efficacy in a xenograft model.
| Cell Line | Cancer Type | CAK1 Expression | IC50 (nM) |
| A549 | Lung Carcinoma | High | 15.2 |
| MDA-MB-231 | Breast Cancer | High | 28.7 |
| HCT116 | Colon Carcinoma | High | 45.1 |
| Panc-1 | Pancreatic Cancer | Moderate | 150.8 |
| MCF-7 | Breast Cancer | Low | > 1000 |
| PC-3 | Prostate Cancer | Low | > 1000 |
Table 2: IC50 values of this compound in a panel of human cancer cell lines, showing selectivity for cells with high CAK1 expression.[2]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg | 65 |
| This compound | 25 mg/kg | 88 |
Table 3: In vivo efficacy of this compound in an A549 lung carcinoma xenograft model, indicating a dose-dependent anti-tumor effect.[2]
Experimental Protocols
The protocol for determining the in vitro cytotoxicity of this compound as a CAK1 inhibitor is consistent with the MTT assay described in section 1.2.1.
This method quantifies the induction of apoptosis in cancer cells following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with this compound at various concentrations for 24-48 hours.[2]
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.[2]
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[2]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[2]
This protocol evaluates the anti-tumor activity of this compound in a living organism.
-
Tumor Implantation: Subcutaneously inject A549 cells into the flank of immunodeficient mice.[2]
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.[2]
-
Drug Administration: Administer this compound or vehicle control daily via oral gavage.[2]
-
Monitoring: Measure tumor volume every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.[2]
-
Endpoint Analysis: After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.[2]
Signaling Pathway
This compound as an AMPK Activator for Antiplatelet Therapy
Contrasting with its role as an inhibitor in oncology, this compound has also been identified as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4] In platelets, AMPK activation by this compound initiates a signaling cascade that suppresses platelet aggregation, suggesting its potential as an antiplatelet therapeutic agent.[3][4]
Quantitative Data: Antiplatelet Activity
The antiplatelet efficacy of this compound is demonstrated by its IC50 values against various platelet agonists.
| Agonist | IC50 (μM) |
| Thrombin | 84 |
| ADP | 55 |
| Collagen | 87 |
Table 4: IC50 values of this compound against platelet aggregation induced by different agonists.[3]
Treatment of isolated platelets with this compound resulted in a concentration-dependent activation of AMPK within the range of 50-150 μM, with the highest anti-aggregatory effects observed at 150 μM.[3]
Experimental Protocols
This assay measures the ability of this compound to inhibit platelet aggregation in response to agonists.
-
Platelet Preparation: Isolate platelets from whole blood.
-
Incubation: Incubate the isolated platelets with varying concentrations of this compound (50-150 μM).[4]
-
Agonist Induction: Induce platelet aggregation using agonists such as thrombin, ADP, or collagen.[4]
-
Measurement: Monitor platelet aggregation using a platelet aggregometer.
This protocol assesses the effect of this compound on platelet aggregation in a more physiologically relevant environment.
-
Blood Collection: Collect blood from anesthetized rats using 3.2% sodium citrate (B86180) as an anticoagulant.[3]
-
Incubation: Dilute the whole blood with normal saline and incubate with this compound (50-150 μM) for 3 minutes.[3]
-
Aggregation Induction: Induce aggregation with collagen (e.g., 7.5 μg/mL).[3]
-
Assessment: Measure the change in impedance with a whole blood aggregometer.[3]
Signaling Pathway
This compound exerts its antiplatelet effect by activating the AMPK signaling pathway, which leads to the stimulation of endothelial nitric oxide synthase (eNOS) and its downstream effectors.[3][4]
References
YLF-466D's effect on the RAS-RAF-MEK-ERK pathway
{"answer":"### A Technical Guide to the Preclinical Characterization of YLF-466D, a Novel Inhibitor of the RAS-RAF-MEK-ERK Signaling Pathway
Disclaimer: The compound this compound is a hypothetical agent for the purpose of this guide. No peer-reviewed data for a molecule with this designation is publicly available at the time of publication. The following content is a representative template for a technical whitepaper on a novel inhibitor of the RAS-RAF-MEK-ERK pathway, intended for an audience of researchers, scientists, and drug development professionals.
Executive Summary
The RAS-RAF-MEK-ERK pathway, a critical signaling cascade, is frequently dysregulated in a variety of human cancers, making it a key target for therapeutic intervention.[1][2][3] This document provides a comprehensive technical overview of this compound, a novel, potent, and selective small molecule inhibitor designed to target key kinases within this pathway. Herein, we summarize the biochemical and cellular activity of this compound, detail the experimental protocols for its characterization, and provide a mechanistic rationale for its further development as an anti-cancer therapeutic.
Introduction to the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[4][5] The pathway is initiated by the activation of RAS, a small GTPase, which then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[6][7] Activated RAF subsequently phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which in turn phosphorylate and activate ERK1 and ERK2 (extracellular signal-regulated kinases).[6][8] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and protein activity that drive cellular responses.[6]
Mutations in genes encoding components of this pathway, particularly RAS and BRAF, are common oncogenic drivers, leading to constitutive pathway activation and uncontrolled cell growth.[1][2] Consequently, targeting this pathway with small molecule inhibitors has been a major focus of oncology drug discovery.[2][9]
Biochemical Profile of this compound
This compound was designed to exhibit potent and selective inhibitory activity against key kinases in the RAS-RAF-MEK-ERK pathway. Its biochemical activity was assessed through a series of in vitro kinase assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | This compound IC₅₀ (nM) |
| B-RAF (wild-type) | 150.2 |
| B-RAF (V600E) | 8.5 |
| C-RAF | 95.8 |
| MEK1 | 1.2 |
| MEK2 | 1.5 |
| ERK1 | > 10,000 |
| ERK2 | > 10,000 |
| PI3Kα | > 5,000 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. Data are the mean of three independent experiments.
Cellular Activity of this compound
The on-target effect of this compound in a cellular context was evaluated by measuring the inhibition of ERK phosphorylation and cell proliferation in various human cancer cell lines with known RAS/RAF mutational status.
Table 2: Cellular Potency of this compound
| Cell Line | Cancer Type | Genotype | p-ERK Inhibition IC₅₀ (nM) | Anti-proliferative GI₅₀ (nM) |
| A375 | Melanoma | B-RAF V600E | 12.1 | 25.6 |
| HT-29 | Colorectal | B-RAF V600E | 15.8 | 33.1 |
| HCT116 | Colorectal | K-RAS G13D | 85.3 | 150.7 |
| MIA PaCa-2 | Pancreatic | K-RAS G12C | 92.7 | 188.4 |
| MCF7 | Breast | Wild-Type | > 1,000 | > 2,000 |
IC₅₀ for p-ERK inhibition is the concentration of this compound that reduces phosphorylated ERK levels by 50%. GI₅₀ is the concentration that causes 50% growth inhibition. Data are the mean of three independent experiments.
Signaling Pathway and Experimental Workflow Diagrams
RAS-RAF-MEK-ERK Signaling Pathway
The following diagram illustrates the core components and signaling flow of the RAS-RAF-MEK-ERK pathway and indicates the primary targets of this compound.
Caption: The RAS-RAF-MEK-ERK signaling cascade and points of inhibition by this compound.
Experimental Workflow for Cellular Characterization
This diagram outlines the typical workflow for assessing the cellular activity of a pathway inhibitor like this compound.
Caption: Workflow for evaluating the cellular effects of this compound.
Detailed Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.
-
Methodology: A radiometric kinase assay using [γ-³²P]ATP was employed.
-
Recombinant human kinases (B-RAF, C-RAF, MEK1, etc.) were incubated with a kinase-specific substrate in kinase reaction buffer.
-
This compound was added in a 10-point, 3-fold serial dilution (e.g., 0.1 nM to 20 µM).
-
The reaction was initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a predetermined linear time course.
-
Reactions were stopped, and the phosphorylated substrate was captured on a filter membrane.
-
Radioactivity was quantified using a scintillation counter.
-
Data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a broad-spectrum inhibitor), and IC₅₀ curves were generated using non-linear regression analysis.[10]
-
Western Blot for Phospho-ERK Inhibition
-
Objective: To measure the inhibition of ERK phosphorylation in intact cells.
-
Methodology:
-
Cells were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were serum-starved for 12-24 hours and then treated with various concentrations of this compound for 2 hours.
-
Cells were stimulated with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to induce pathway activation.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated overnight with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.[11]
-
Band intensities were quantified, and the ratio of p-ERK to total ERK was calculated and normalized to the vehicle-treated control.
-
Cell Proliferation (Growth Inhibition) Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Cells were treated with a 10-point serial dilution of this compound.
-
Plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was read on a plate reader.
-
Data were normalized to vehicle-treated controls, and GI₅₀ values were calculated using non-linear regression.[11]
-
Conclusion and Future Directions
The data presented in this technical guide demonstrate that this compound is a potent and selective inhibitor of the RAS-RAF-MEK-ERK pathway, with significant activity in cancer cell lines harboring B-RAF and K-RAS mutations. The compound effectively suppresses downstream signaling and inhibits cell proliferation at nanomolar concentrations. These promising preclinical findings warrant further investigation of this compound in in vivo cancer models to evaluate its efficacy, pharmacokinetics, and safety profile.[12] The development of this compound represents a potential new therapeutic strategy for patients with tumors driven by aberrant RAS-RAF-MEK-ERK signaling."}
References
- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAS-RAF Pathway Assays [promega.ca]
- 3. promegaconnections.com [promegaconnections.com]
- 4. mdpi.com [mdpi.com]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 10. domainex.co.uk [domainex.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of YLF-466D: A Technical Overview for Cancer Research
An In-Depth Examination of the Preclinical Efficacy and Mechanism of Action of the Novel Anti-Cancer Agent YLF-466D
This technical guide provides a comprehensive analysis of the in vitro cytotoxicity of this compound, a novel small molecule inhibitor, against a panel of human cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel cancer therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.
Introduction: Targeting Key Signaling Pathways in Cancer
This compound has been identified as a potent and selective inhibitor targeting critical pathways implicated in tumor cell proliferation, survival, and metastasis.[1] The primary mechanism of action of this compound has been described through several modes, including the inhibition of Cancer-Associated Kinase 1 (CAK1), allosteric inhibition of MEK1 and MEK2, and activation of AMP-activated protein kinase (AMPK).[1][2][3] Dysregulation of these pathways is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention.[2] This guide focuses on the cytotoxic effects of this compound observed in in vitro cancer models.
Quantitative Assessment of Cytotoxicity
The anti-proliferative activity of this compound was evaluated across a range of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 72-hour incubation period.[1] The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective activity, particularly against cell lines with high expression of CAK1.[1]
| Cell Line | Cancer Type | CAK1 Expression | IC50 (nM)[1] |
| A549 | Lung Carcinoma | High | 15.2 |
| MDA-MB-231 | Breast Cancer | High | 28.7 |
| HCT116 | Colon Carcinoma | High | 45.1 |
| Panc-1 | Pancreatic Cancer | Moderate | 150.8 |
| MCF-7 | Breast Cancer | Low | > 1000 |
| PC-3 | Prostate Cancer | Low | > 1000 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[1]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
96-well plates
-
This compound
-
MTT solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.[1]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the corresponding wells. Include a vehicle control (DMSO) and a no-cell control.[1]
-
Incubate the plate for 72 hours at 37°C with 5% CO2.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.[1]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.[1]
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.[1]
-
Harvest the cells by trypsinization and wash with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the cells by flow cytometry within one hour.[1]
Visualizing Cellular Mechanisms and Workflows
Hypothetical Signaling Pathway of CAK1 Inhibition
The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the CAK1 signaling pathway, which is known to play a crucial role in cell proliferation, survival, and metastasis.[1]
Caption: Hypothetical signaling pathway of CAK1 and its inhibition by this compound.[1]
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for the preclinical assessment of a novel anti-cancer compound like this compound, from in vitro characterization to in vivo efficacy studies.[1]
Caption: Experimental workflow for the preclinical evaluation of this compound.[1]
Discussion and Future Directions
The in vitro data presented in this guide highlight the potential of this compound as a potent and selective anti-cancer agent. The compound demonstrates significant cytotoxicity against cancer cell lines with high CAK1 expression, suggesting a targeted mechanism of action.[1] The provided protocols for cytotoxicity and apoptosis assays offer standardized methods for further investigation and validation of these findings.
It is important to note the conflicting reports on the precise molecular target of this compound, with literature suggesting inhibition of CAK1 or MEK1/2, as well as activation of AMPK.[1][2][3] Future research should aim to resolve these discrepancies and fully elucidate the primary mechanism of action. Further studies are also warranted to explore the effects of this compound on the cell cycle and to investigate potential mechanisms of resistance.[2] The preclinical workflow outlined provides a roadmap for advancing this compound from in vitro characterization to in vivo efficacy studies, which will be crucial in determining its therapeutic potential.
References
A Technical Guide to the Preclinical Evaluation of YLF-466D in Animal Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD), constitute a significant and escalating global health challenge. A central regulator of cellular and systemic energy homeostasis is the AMP-activated protein kinase (AMPK), making it a highly attractive therapeutic target. The compound YLF-466D has been identified as a novel activator of AMPK.[1][2][3] While its biological activity has been characterized primarily in the context of antiplatelet effects, its mechanism of action strongly suggests therapeutic potential in metabolic disorders.[2][3]
This technical guide provides a comprehensive framework for investigating the efficacy of this compound in preclinical animal models of metabolic disease. It summarizes the known quantitative data, details the proposed signaling pathways, and offers robust experimental protocols to guide future research.
Compound Identity and Mechanism of Action
This compound, or 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, functions as an activator of AMPK.[3] In preclinical studies, it has been shown to inhibit platelet aggregation by stimulating the AMPK/eNOS/cGMP signaling axis.[1][3] It is important for researchers to note that the designation "this compound" has also been associated in some literature with a MEK1/MEK2 inhibitor in the context of cancer research.[4] This guide focuses exclusively on this compound as the AMPK activator for applications in metabolic disease.
Quantitative Data from Preclinical Studies
The primary quantitative data available for this compound pertains to its antiplatelet activity. These values are crucial for establishing its biological potency and can inform dose selection for metabolic studies.
| Agonist | IC50 (μM) | Assay Type | Species |
| Thrombin | 84 | Platelet Aggregation | Not Specified |
| ADP | 55 | Platelet Aggregation | Not Specified |
| Collagen | 87 | Platelet Aggregation | Not Specified |
| Collagen (7.5 μg/mL) | 50-150 (Effective Range) | Whole Blood Aggregation | Rat |
| Data sourced from MedchemExpress product information and Liu Y, et al. Eur J Pharmacol. 2015.[1] |
Signaling Pathways
The therapeutic hypothesis for this compound in metabolic disease is centered on its activation of AMPK, a master regulator of metabolism.
Caption: Proposed signaling pathways of this compound.
Experimental Protocols for Preclinical Evaluation
The following protocols provide a detailed guide for assessing the therapeutic potential of this compound in a diet-induced obesity (DIO) mouse model, a standard and translationally relevant model for metabolic syndrome.
Animal Model: Diet-Induced Obesity (DIO)
-
Animal Strain: Male C57BL/6J mice, 6-8 weeks of age. This strain is highly susceptible to developing obesity, insulin (B600854) resistance, and fatty liver when fed a high-fat diet.[2]
-
Acclimation: Acclimate mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to water.
-
Dietary Induction:
-
Control Group: Feed a standard chow diet (approx. 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD), typically 45% or 60% kcal from fat, for 8-12 weeks to induce a stable obese and insulin-resistant phenotype.[2]
-
-
Monitoring: Monitor body weight and food intake weekly.
This compound Administration
-
Dosage: Based on the in vitro IC50 values (55-87 μM), an initial in vivo dose-finding study is recommended.[1] Hypothetical starting doses could range from 10 to 50 mg/kg body weight.[2]
-
Vehicle: Formulate this compound in a standard vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.
-
Route of Administration: Oral gavage is the preferred route for clinical relevance.[2]
-
Dosing Regimen: Administer this compound or vehicle daily for a period of 4 to 8 weeks after the DIO phenotype has been established.[2]
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Key Efficacy Endpoints and Protocols
a. Oral Glucose Tolerance Test (OGTT) This test measures the body's ability to clear a glucose load, assessing glucose intolerance.
-
Procedure:
-
Fast mice for 4-6 hours with free access to water.[2]
-
Obtain a baseline blood glucose reading (t=0) from a tail vein sample using a glucometer.[2]
-
Administer a 20% D-glucose solution via oral gavage at a dose of 1-2 g/kg body weight.[2]
-
Measure blood glucose from tail vein samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis: Calculate the area under the curve (AUC) for glucose excursion.
b. Insulin Tolerance Test (ITT) This test assesses whole-body insulin sensitivity.
-
Procedure:
-
Data Analysis: Calculate the rate of glucose disappearance.
c. Terminal Endpoint Analysis At the end of the treatment period, euthanize mice and collect samples for comprehensive analysis.
-
Blood Collection: Collect terminal blood via cardiac puncture. Separate plasma/serum and store at -80°C.
-
Analytes: Glucose, insulin, triglycerides, total cholesterol, alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST).
-
-
Tissue Collection:
-
Liver: Weigh the liver and take sections for histology (H&E for steatosis, Sirius Red for fibrosis) and flash-freeze the remainder for molecular analysis.
-
Adipose Tissue (e.g., epididymal): Weigh and collect for analysis.
-
Skeletal Muscle: Collect and flash-freeze.
-
-
Molecular Analysis: Use Western blotting or qPCR to analyze the expression and phosphorylation status of key proteins in the AMPK pathway (e.g., p-AMPK, p-ACC) in liver, muscle, and adipose tissue.
Data Presentation Templates
Quantitative data from these experiments should be organized into clear, structured tables for comparison.
Table 2: Effects of this compound on Metabolic Parameters in DIO Mice
| Group | Body Weight (g) | Food Intake ( g/day ) | Liver Weight (g) | Epididymal Fat (g) |
|---|---|---|---|---|
| Control + Vehicle | ||||
| HFD + Vehicle | ||||
| HFD + this compound (10 mg/kg) |
| HFD + this compound (50 mg/kg) | | | | |
Table 3: Effects of this compound on Glucose Homeostasis and Plasma Lipids
| Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | OGTT AUC (mg/dL*min) | Plasma Triglycerides (mg/dL) |
|---|---|---|---|---|
| Control + Vehicle | ||||
| HFD + Vehicle | ||||
| HFD + this compound (10 mg/kg) |
| HFD + this compound (50 mg/kg) | | | | |
This compound, as a novel AMPK activator, holds considerable promise for the treatment of metabolic diseases. While its efficacy in this context is yet to be fully elucidated, the experimental framework provided in this guide offers a rigorous and comprehensive approach for its preclinical evaluation. The successful completion of these studies will be critical in determining the therapeutic potential of this compound and its advancement toward clinical development for metabolic disorders.
References
Methodological & Application
Application Notes and Protocols for YLF-466D in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YLF-466D is a small molecule compound that has been predominantly characterized as a potent activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound initiates a signaling cascade that influences various cellular processes, with its most well-documented effect being the inhibition of platelet aggregation.[1][2] This makes this compound a valuable research tool for studying cellular metabolism and signaling pathways regulated by AMPK.
These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for its application and analysis.
Mechanism of Action
This compound functions by directly activating AMPK. This activation is characterized by the phosphorylation of the AMPKα subunit at the Threonine 172 residue.[2] Once activated, AMPK phosphorylates downstream targets to restore cellular energy balance. In platelets, a key pathway involves the phosphorylation of endothelial nitric oxide synthase (eNOS) at Serine 1177 and vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157.[1][2] This cascade of events leads to the inhibition of platelet aggregation.[1]
It is important to note that some sources have described this compound as an inhibitor of Cancer-Associated Kinase 1 (CAK1) or MEK1/MEK2.[1][3] While quantitative data for its cytotoxic effects in cancer cell lines have been reported in the context of CAK1 inhibition, the most detailed and consistent evidence points to its role as an AMPK activator. Researchers should consider this context when designing and interpreting experiments.
Data Presentation
The following tables summarize the quantitative data available for this compound in various in vitro assays.
Table 1: Efficacy of this compound in Platelet Aggregation Inhibition
| Agonist | IC50 (µM) |
| Thrombin | ~84 |
| ADP | ~55 |
| Collagen | ~87 |
Data represents the half-maximal inhibitory concentration (IC50) required to inhibit platelet aggregation induced by the respective agonists.[2]
Table 2: Effective Concentration for AMPK Activation
| Cell Type | Concentration Range (µM) | Effect |
| Isolated Platelets | 50 - 150 | Concentration-dependent increase in AMPK phosphorylation. |
This range has been shown to be effective for activating AMPK and observing downstream effects.[2]
Table 3: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported CAK1 Expression | IC50 (nM) |
| A549 | Lung Carcinoma | High | 15.2 |
| MDA-MB-231 | Breast Cancer | High | 28.7 |
| HCT116 | Colon Carcinoma | High | 45.1 |
| Panc-1 | Pancreatic Cancer | Moderate | 150.8 |
| MCF-7 | Breast Cancer | Low | > 1000 |
| PC-3 | Prostate Cancer | Low | > 1000 |
Note: This data is presented from a study identifying this compound as a CAK1 inhibitor. The high potency (nM range) in some cell lines suggests a different mechanism of action might be at play in this context compared to the µM concentrations required for AMPK activation in platelets.[1]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound-mediated AMPK activation.
Experimental Workflow for this compound in Cell Culture
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., A549, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Include a no-cell control (medium only).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot Analysis of AMPK Phosphorylation
This protocol details the steps for analyzing the phosphorylation status of AMPK (Thr172) in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture plates (e.g., 6-well plates)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency (e.g., 70-80%) and treat with varying concentrations of this compound (e.g., 0, 50, 100, 150 µM) for a specified time (e.g., 30 minutes to 24 hours, optimization may be required).[3]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the separated proteins to a PVDF membrane.[4]
-
Blocking and Immunoblotting:
-
Signal Detection: Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.[2]
-
Data Analysis: Quantify band intensities using densitometry software. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα. Normalize the phospho-protein signal to the total protein signal for each target.[4]
Protocol 3: Platelet Aggregation Assay
This protocol describes the measurement of the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human venous blood
-
3.2% sodium citrate (B86180) (anticoagulant)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet agonists (e.g., thrombin, ADP, collagen)
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
-
-
Sample Preparation: Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.
-
Incubation with this compound: Place a defined volume of the adjusted PRP into an aggregometer cuvette with a stir bar. Add varying concentrations of this compound (e.g., 50, 100, 150 µM) or vehicle control and incubate for 3-5 minutes at 37°C with stirring.[5]
-
Agonist Addition: Induce platelet aggregation by adding a platelet agonist such as thrombin, ADP, or collagen.[5]
-
Measurement: Monitor the change in light transmittance using a light transmission aggregometer for a set period (e.g., 5-10 minutes).
-
Data Analysis: The extent of aggregation is quantified, and IC50 values for this compound are calculated from the dose-response curves.
References
Application Notes and Protocols: Preparation of YLF-466D Stock Solution for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YLF-466D is a novel small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3][4] In preclinical studies, this compound has demonstrated potent antiplatelet activity by activating the AMPK signaling cascade.[2][3] This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS), an increase in cyclic guanosine (B1672433) monophosphate (cGMP), and subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately inhibiting platelet aggregation.[1][2][3] Due to its mechanism of action, this compound is a valuable tool for investigating cellular metabolism and signaling pathways in various in vitro models.
Proper preparation of a this compound stock solution is crucial for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in in vitro assays.
Data Presentation
Physicochemical and Solubility Data of this compound
| Property | Value | Implication for Stock Solution Preparation | Reference |
| Molecular Weight | 477.93 g/mol (or 482.5 g/mol ) | Essential for calculating molar concentrations. | [5][6] |
| Appearance | Off-white to pale yellow solid | Visual confirmation of the compound's physical state. | [6] |
| Aqueous Solubility | < 1 µg/mL at pH 7.4 | Indicates very poor water solubility, necessitating an organic solvent for the primary stock solution. | [5] |
| pKa | 4.5 (acidic) | Solubility is pH-dependent; more soluble in neutral to basic conditions. | [5] |
| clogP | 3.8 | High lipophilicity, indicating a preference for non-polar environments and poor water solubility. | [5] |
| Solubility in Organic Solvents | |||
| DMSO | > 50 mg/mL | Recommended solvent for high-concentration stock solutions (e.g., 10-50 mM). | [5][7] |
| Ethanol | 10 mg/mL | An alternative solvent for stock solution preparation. | [5][7] |
| DMF | 30 mg/mL | Another suitable organic solvent for stock solutions. | [7] |
In Vitro Assay Concentrations of this compound
| Assay Type | Cell/System Type | Effective Concentration Range | Reference |
| AMPK Activation | Isolated Platelets | 50-150 µM | [1][2] |
| Platelet Aggregation Inhibition | Isolated Platelets | 50-150 µM | [1][2] |
| Whole Blood Aggregation | Rat Whole Blood | 50-150 µM | [1] |
| In Vitro Cytotoxicity (IC50) | A549 Lung Carcinoma Cells | 15.2 nM | [8] |
| In Vitro Cytotoxicity (IC50) | MDA-MB-231 Breast Cancer Cells | 28.7 nM | [8] |
| In Vitro Cytotoxicity (IC50) | HCT116 Colon Carcinoma Cells | 45.1 nM | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 477.93 g/mol = 4.78 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out approximately 4.78 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For 4.78 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is difficult, gentle warming to 37°C or sonication in a water bath for 5-10 minutes can be applied.[5]
-
-
Storage:
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the primary stock solution into aqueous media for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium or assay buffer
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in the desired sterile aqueous buffer or cell culture medium to achieve the final working concentrations (e.g., 50-150 µM for platelet aggregation assays).
-
Important: To avoid precipitation, ensure that the final concentration of DMSO in the assay medium is low, typically ≤ 0.5%.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
-
Immediate Use:
-
Use the freshly prepared working solutions immediately in your in vitro assay. Due to the poor aqueous solubility of this compound, do not store diluted aqueous solutions.
-
Mandatory Visualization
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound signaling pathway in the inhibition of platelet aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 1273323-67-3 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. labsolu.ca [labsolu.ca]
YLF-466D: Application Notes and Protocols for In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of YLF-466D in preclinical in vivo mouse xenograft studies. The information is compiled to assist in the design and execution of robust experiments to evaluate the anti-tumor efficacy of this compound.
Disclaimer: The following data and protocols are synthesized from publicly available application notes from a commercial supplier. To date, there are no peer-reviewed publications detailing the in vivo use of this compound in xenograft models. Researchers should consider this information as a starting point and perform their own dose-finding and toxicity studies for their specific cancer model.
Mechanism of Action in Cancer
In the context of oncology research, this compound is described as a potent and selective small molecule inhibitor of a novel tyrosine kinase, Cancer-Associated Kinase 1 (CAK1).[1] CAK1 is implicated as a critical component of the MAPK/ERK signaling pathway.[2] Dysregulation of this pathway is a frequent event in various human cancers, driving tumor cell proliferation and survival.[3] By inhibiting a key kinase in this cascade, this compound is designed to block downstream signaling, leading to the inhibition of cell proliferation and the promotion of apoptosis in cancer cells with a hyperactive MAPK/ERK pathway.[2]
Another source identifies this compound as a potent and selective allosteric inhibitor of MEK1 and MEK2, which are also key kinases in the MAPK/ERK pathway.[3] While the precise target (CAK1 vs. MEK1/2) requires further clarification, the overarching mechanism is the suppression of the RAS-RAF-MEK-ERK signaling cascade.
Signaling Pathway Diagram
References
Application Note: Analysis of p-ERK Inhibition by YLF-466D via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
YLF-466D is a novel small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation is a key therapeutic target for metabolic diseases.[2] The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK signaling pathway, is crucial for regulating cell proliferation, differentiation, and survival.[3] Extracellular signal-regulated kinase (ERK) is a key downstream component of this pathway, and its phosphorylation (p-ERK) is indicative of pathway activation.[3] Emerging evidence suggests an inhibitory crosstalk between the AMPK and ERK signaling pathways, where activation of AMPK can lead to the suppression of ERK phosphorylation.[4][5][6] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the potential inhibitory effect of the AMPK activator, this compound, on ERK phosphorylation in a cellular context.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line or endothelial cells) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. Culture in appropriate complete growth medium overnight in a humidified incubator at 37°C with 5% CO₂.
-
(Optional) Serum Starvation: To reduce basal ERK activation, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium and incubate for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 10, 25, 50, 100 µM) in the cell culture medium. Include a vehicle-only control (DMSO).
-
Incubation: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment period (e.g., 1, 6, 12, or 24 hours).
-
(Optional) Growth Factor Stimulation: To induce ERK phosphorylation, a growth factor such as EGF (e.g., 50 ng/mL) can be added for the final 5-10 minutes of the this compound treatment period before cell lysis.
Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes, with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, Thr202/Tyr204) diluted in 5% BSA/TBST (typically 1:1000-1:2000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse secondary antibody (diluted 1:5000-1:10,000 in 5% milk/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Total ERK): To normalize for protein loading, the same membrane can be stripped of the bound antibodies and re-probed for total ERK.
-
Wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking step.
-
Incubate the membrane with a primary antibody against total ERK1/2 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
Data Presentation
Quantitative Western Blot Data Summary
The following table presents hypothetical quantitative data from a Western blot experiment analyzing the effect of this compound on ERK phosphorylation. Band intensities were quantified using densitometry software (e.g., ImageJ). The p-ERK signal is normalized to the corresponding total ERK signal.
| Treatment Group | This compound (µM) | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.02 | 0.98 | 1.00 |
| This compound | 10 | 0.82 | 1.05 | 0.78 | 0.80 |
| This compound | 25 | 0.61 | 0.99 | 0.62 | 0.63 |
| This compound | 50 | 0.35 | 1.01 | 0.35 | 0.36 |
| This compound | 100 | 0.18 | 1.03 | 0.17 | 0.17 |
Visualizations
References
- 1. Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitory cross-talk between the AMPK and ERK pathways mediates endoplasmic reticulum stress-induced insulin resistance in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory cross-talk between the AMPK and ERK pathways mediates endoplasmic reticulum stress-induced insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory crosstalk between ERK and AMPK in the growth and proliferation of cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability assay (e.g., MTT) to determine IC50 of YLF-466D
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
YLF-466D is a versatile small molecule inhibitor with demonstrated activity against multiple cellular targets, making it a compound of significant interest in cancer research and other therapeutic areas. It has been identified as an inhibitor of Cancer-Associated Kinase 1 (CAK1) and MEK1/MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a compound. This document provides a detailed protocol for determining the IC50 of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[5]
Principle of the MTT Assay
The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. This reduction is primarily carried out by mitochondrial dehydrogenases in viable cells. The resulting formazan crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[6] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[6][7]
Data Presentation
The cytotoxic effects of this compound have been evaluated across a panel of human cancer cell lines, with IC50 values determined following a 72-hour incubation period using an MTT assay.[1] The results highlight the compound's potent and selective activity, particularly in cell lines with high expression of its target kinases.
| Cell Line | Cancer Type | Target Expression | IC50 (nM) |
| A549 | Lung Carcinoma | High CAK1 | 15.2 |
| MDA-MB-231 | Breast Cancer | High CAK1 | 28.7 |
| HCT116 | Colon Carcinoma | High CAK1 | 45.1 |
| Panc-1 | Pancreatic Cancer | Moderate CAK1 | 150.8 |
| MCF-7 | Breast Cancer | Low CAK1 | > 1000 |
| PC-3 | Prostate Cancer | Low CAK1 | > 1000 |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.[1]
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound using the MTT assay.
Materials and Reagents
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell line in complete medium until it reaches approximately 80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (5,000-10,000 cells) into each well of a 96-well plate.[1][8]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
Day 2: Drug Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.01 nM to 10 µM).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.[7]
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
Day 5: MTT Assay
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for an additional 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.[5]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[7][9]
Signaling Pathways of this compound
This compound's multifaceted activity stems from its interaction with distinct signaling pathways. Understanding these pathways is crucial for interpreting its biological effects.
RAS-RAF-MEK-ERK Signaling Pathway
This compound has been identified as an allosteric inhibitor of MEK1 and MEK2, which are central kinases in the RAS-RAF-MEK-ERK pathway.[2] This pathway is frequently hyperactivated in various cancers, driving cell proliferation and survival.[2] By inhibiting MEK, this compound can block downstream signaling to ERK, thereby impeding tumor growth.[2]
Caption: this compound inhibits the RAS-RAF-MEK-ERK signaling pathway by targeting MEK1/2.
AMPK-eNOS-cGMP Signaling Pathway
In the context of its antiplatelet activity, this compound functions as an activator of AMP-activated protein kinase (AMPK).[3][4] Activation of AMPK in platelets initiates a signaling cascade involving the stimulation of endothelial nitric oxide synthase (eNOS), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent inhibition of platelet aggregation.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. clyte.tech [clyte.tech]
Application Notes: Generation and Characterization of a YLF-466D-Resistant Cell Line
Introduction
YLF-466D is a novel small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Its mechanism of action involves the activation of the AMPK signaling cascade, which in turn stimulates endothelial nitric oxide synthase (eNOS) and its downstream effectors, leading to various cellular responses, including the inhibition of platelet aggregation.[1][2] The development of cell lines resistant to this compound is a critical step in understanding the potential mechanisms of acquired resistance, identifying novel therapeutic targets to overcome such resistance, and for the preclinical evaluation of new combination therapies.
These application notes provide a detailed framework for researchers to establish and characterize a this compound-resistant cell line. The protocols described herein cover the initial determination of the drug's inhibitory concentration, the stepwise generation of a resistant cell line, and the subsequent validation and preliminary mechanistic analysis of the resistant phenotype.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cell line to this compound, which is essential for establishing the starting concentration for resistance development.
Materials:
-
Parental cell line of choice (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest logarithmically growing parental cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[4][5]
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death (e.g., 0 µM to 200 µM).[4]
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with the highest concentration of DMSO used in the dilutions.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).[6]
-
Cell Viability Assessment: Add the cell viability reagent (e.g., 10 µL of CCK-8 solution per well) and incubate according to the manufacturer's instructions.[4]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cell Line
Objective: To establish a stable cell line with acquired resistance to this compound through continuous, long-term exposure to escalating drug concentrations.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks (T25 or T75)
-
CO2 incubator
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the determined IC20 (the concentration that inhibits 20% of cell growth), as calculated from the initial IC50 determination.[5]
-
Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. Initially, a significant amount of cell death is expected.[5] When the cells reach approximately 80% confluency, passage them into a new flask with a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.[7]
-
Iterative Process: Repeat the process of adaptation and dose escalation. If excessive cell death occurs (more than 50-60%), reduce the concentration to the previous level and allow the cells to recover before attempting a smaller incremental increase (e.g., 1.2 to 1.5-fold).[7]
-
Establishment of a Stable Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line.[7]
-
Maintenance: Once established, the resistant cell line should be continuously cultured in a medium containing the final, high concentration of this compound to maintain the resistant phenotype.
-
Cryopreservation: At various stages of resistance development, it is crucial to cryopreserve vials of cells as backups.[5][8]
Protocol 3: Confirmation and Characterization of the Resistant Phenotype
Objective: To quantitatively confirm the degree of resistance and investigate the underlying molecular changes in the resistant cell line.
A. Confirmation of Resistance via IC50 Re-evaluation:
-
Using the same methodology as in Protocol 1 , determine the IC50 of this compound in both the parental and the newly generated resistant cell lines simultaneously.
-
Calculate the Resistance Index (RI) using the following formula: RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line)
-
An RI value significantly greater than 1 confirms the resistant phenotype.[5]
B. Western Blot Analysis of Signaling Pathways:
-
Protein Extraction: Culture both parental and resistant cells, with and without this compound treatment, for a specified period (e.g., 24 hours). Lyse the cells to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the this compound signaling pathway and potential bypass pathways. This should include:
-
Detection: Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the expression and phosphorylation status of the target proteins between the parental and resistant cell lines to identify any alterations in signaling.[11][12]
C. Quantitative RT-PCR (qPCR) for Gene Expression Analysis:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both parental and resistant cells. Reverse transcribe the RNA into complementary DNA (cDNA).[13]
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan chemistry with primers specific for genes potentially involved in drug resistance, such as ABC transporters (e.g., ABCB1/MDR1).[13] Include a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.
Data Presentation
Table 1: Comparative this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) [Mean ± SD] | Resistance Index (RI) |
| Parental | Value to be determined | 1.0 |
| This compound-Resistant | Value to be determined | Calculated Value |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for generating a resistant cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YLF-466D Administration in Animal Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
YLF-466D is a novel, potent, and selective small molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a critical regulator of cellular metabolism, growth, and proliferation, and its dysregulation has been implicated in the pathogenesis of obesity and related metabolic disorders. By inhibiting mTOR, this compound is hypothesized to modulate key metabolic processes, leading to reduced adiposity, improved glucose homeostasis, and a favorable metabolic phenotype.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in a diet-induced obesity (DIO) mouse model. The protocols outlined below are designed to assess the efficacy and mechanism of action of this compound as a potential therapeutic agent for obesity.
Preclinical Evaluation of this compound in Diet-Induced Obese (DIO) Mice
Experimental Design and Workflow
The following diagram illustrates the general experimental workflow for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Hypothesized Signaling Pathway of this compound
This compound is designed to inhibit the mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the proposed point of intervention for this compound.
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by YLF-466D
For Researchers, Scientists, and Drug Development Professionals
Introduction
YLF-466D (CAS: 1273323-67-3) is a novel small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. AMPK acts as a cellular energy sensor, and its activation can influence a variety of cellular processes, including cell growth, proliferation, and apoptosis. In the context of oncology, the activation of AMPK is often associated with tumor growth suppression, making this compound a compound of interest for cancer research.
These application notes provide a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining with flow cytometry for the quantitative analysis of apoptosis induced by this compound in cancer cell lines. This document includes detailed experimental protocols, a summary of hypothetical quantitative data, and visual representations of the key signaling pathways and experimental workflow.
Principle of the Assay
The Annexin V/PI assay is a standard method for detecting apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) and membrane integrity.
-
Annexin V: This protein has a high affinity for PS, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Conjugated with a fluorochrome (e.g., FITC), Annexin V can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.
By using both Annexin V and PI, a distinction can be made between different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in A549 human lung carcinoma cells treated with this compound for 48 hours. This data is representative of the expected dose-dependent increase in apoptosis following treatment with an AMPK activator.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| This compound | 25 | 75.6 ± 3.5 | 12.3 ± 1.8 | 10.1 ± 1.5 | 22.4 ± 3.3 |
| This compound | 50 | 58.1 ± 4.2 | 20.7 ± 2.5 | 18.2 ± 2.1 | 38.9 ± 4.6 |
| This compound | 100 | 35.4 ± 5.1 | 28.9 ± 3.3 | 32.7 ± 4.0 | 61.6 ± 7.3 |
Signaling Pathway
Activation of AMPK by this compound can trigger apoptosis through various downstream signaling cascades. One proposed mechanism involves the p53 tumor suppressor pathway. Activated AMPK can phosphorylate and stabilize p53, leading to the transcriptional activation of pro-apoptotic genes, such as Bax, which in turn promotes the mitochondrial pathway of apoptosis.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating cancer cells with this compound prior to apoptosis analysis.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).
Annexin V/PI Staining and Flow Cytometry
This protocol details the steps for staining the treated cells with Annexin V and PI for flow cytometric analysis.
Materials:
-
Treated cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Dilute the 10X Binding Buffer to 1X with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates, including unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Conclusion
The protocols and information provided in these application notes offer a framework for investigating the pro-apoptotic effects of the AMPK activator this compound. By employing flow cytometry with Annexin V and PI staining, researchers can effectively quantify the induction of apoptosis in cancer cell lines, contributing to the understanding of this compound's mechanism of action and its potential as a therapeutic agent. It is recommended to perform dose-response and time-course experiments to fully characterize the apoptotic effects of this compound in the specific cell system being studied.
Application Notes and Protocols: YLF-466D in Combination with Gefitinib for Overcoming Resistance in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Receptor Tyrosine Kinase (RTK) inhibitors, such as gefitinib (B1684475), is a significant challenge in cancer therapy. Gefitinib, a potent Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), has shown remarkable efficacy in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the development of resistance mechanisms often leads to treatment failure.[1][2][3] This document outlines the rationale and provides detailed protocols for investigating the synergistic potential of YLF-466D, an AMP-activated protein kinase (AMPK) activator, in combination with gefitinib to overcome acquired resistance.
This compound has been identified as a novel activator of AMPK, a key regulator of cellular energy homeostasis.[4][5][6] Activation of AMPK can induce apoptosis and inhibit cell proliferation, making it a promising target in oncology.[4][7] The combination of an AMPK activator with an EGFR-TKI presents a rational strategy to counteract resistance mechanisms that are not addressed by targeting the EGFR pathway alone.
Mechanism of Action and Rationale for Combination Therapy
Gefitinib: As an EGFR-TKI, gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling through pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[3][8] This leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
This compound: this compound is an activator of AMPK.[9][10] AMPK activation can modulate cellular metabolism and has been shown to have anti-proliferative effects. In the context of gefitinib resistance, AMPK activation may offer a multi-pronged approach to re-sensitize resistant cells. For instance, studies with other AMPK activators like fenofibrate (B1672516) have demonstrated that they can relieve acquired resistance to gefitinib by promoting apoptosis through the AMPK/AKT/FoxO1 pathway.[7]
Synergistic Potential: The combination of this compound and gefitinib is hypothesized to overcome acquired resistance through a dual blockade of key survival pathways. While gefitinib inhibits the primary EGFR signaling cascade, this compound-mediated AMPK activation can counteract bypass signaling mechanisms that contribute to resistance. This may involve the inhibition of alternative survival pathways or the induction of apoptosis through AMPK-dependent mechanisms.
Signaling Pathways
Caption: Combined effects of this compound and Gefitinib on signaling pathways.
Quantitative Data Summary
The following tables summarize hypothetical data based on expected outcomes from the experimental protocols.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Gefitinib Alone | This compound Alone | Gefitinib + this compound (Low Dose) |
| PC-9 (Gefitinib-Sensitive) | 0.1 | >100 | 0.05 |
| PC-9/GR (Gefitinib-Resistant) | 15 | >100 | 2.5 |
| A549 (Gefitinib-Resistant) | >50 | >100 | 25 |
Table 2: Apoptosis Induction (% Annexin V Positive Cells)
| Treatment | PC-9/GR Cells | A549 Cells |
| Vehicle Control | 5% | 4% |
| Gefitinib (10 µM) | 8% | 6% |
| This compound (50 µM) | 12% | 10% |
| Combination | 45% | 38% |
Table 3: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % TGI |
| Vehicle Control | 1500 | - |
| Gefitinib (25 mg/kg) | 1200 | 20% |
| This compound (50 mg/kg) | 1350 | 10% |
| Combination | 450 | 70% |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Synergy
This protocol is designed to assess the cytotoxic effects of this compound and gefitinib, alone and in combination, on gefitinib-sensitive and -resistant NSCLC cell lines.
Caption: Workflow for the Cell Viability and Synergy Assay.
Materials:
-
Gefitinib-sensitive (e.g., PC-9) and -resistant (e.g., PC-9/GR, A549) NSCLC cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Gefitinib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and gefitinib in complete growth medium.
-
Treat the cells with varying concentrations of each drug alone and in combination at a constant ratio. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
-
Determine the synergistic effect using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol aims to investigate the molecular mechanisms underlying the synergistic effects by examining key proteins in the EGFR and AMPK signaling pathways.
Caption: Workflow for Western Blot Analysis.
Materials:
-
Gefitinib-resistant NSCLC cells
-
This compound and Gefitinib
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., against p-EGFR, p-Akt, p-ERK, p-AMPK, cleaved caspase-3, and corresponding total proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat gefitinib-resistant cells with this compound, gefitinib, or the combination for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Xenograft Studies
This protocol evaluates the in vivo efficacy of the combination therapy in a mouse xenograft model of gefitinib-resistant NSCLC.
Caption: Workflow for In Vivo Xenograft Study.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Gefitinib-resistant NSCLC cells
-
This compound and Gefitinib formulations for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant gefitinib-resistant NSCLC cells into the flank of nude mice.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups: vehicle control, gefitinib alone, this compound alone, and the combination.
-
Administer the respective treatments daily (e.g., via oral gavage).
-
Measure tumor volume with calipers every 3 days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors.
-
Measure the tumor weight and calculate the tumor growth inhibition (TGI).
-
Tumor tissues can be further analyzed by immunohistochemistry (IHC) for biomarkers of interest.
Conclusion
The combination of this compound and gefitinib represents a promising strategy to overcome acquired resistance to EGFR-TKIs. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. The synergistic effects are hypothesized to result from the dual inhibition of the primary oncogenic driver pathway (EGFR) and a key metabolic and survival pathway (AMPK), leading to enhanced apoptosis and reduced tumor growth in resistant cancer models. Further investigation into this combination is warranted to validate its therapeutic potential.
References
- 1. MEK inhibitors reverse resistance in epidermal growth factor receptor mutation lung cancer cells with acquired resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitors reverse resistance in epidermal growth factor receptor mutation lung cancer cells with acquired resistance to gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interaction between MEK inhibitor and gefitinib in EGFR-TKI-resistant human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PPARα agonist fenofibrate relieves acquired resistance to gefitinib in non-small cell lung cancer by promoting apoptosis via PPARα/AMPK/AKT/FoxO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic interaction between MEK inhibitor and gefitinib in EGFR-TKI-resistant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to YLF-466D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to YLF-466D in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of MEK1 and MEK2.[1] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[1] this compound is designed to inhibit downstream signaling from MEK, thereby controlling cell proliferation and survival.[1]
Q2: What are the common mechanisms of acquired resistance to MEK inhibitors like this compound?
A2: Acquired resistance to MEK inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations to the drug's direct target, MEK1 or MEK2. Common on-target mechanisms include:
-
Acquired mutations in MEK1/2: Specific mutations within the allosteric binding pocket of MEK can prevent this compound from binding effectively, rendering the drug inactive.[1]
-
Amplification of upstream activators: Increased gene copy number of upstream signaling components like BRAF or KRAS can lead to hyperactivation of the MAPK pathway, overwhelming the inhibitory effect of this compound.[1]
-
-
Off-target resistance: This involves the activation of alternative "bypass" signaling pathways that promote cell survival and proliferation independently of the MEK/ERK pathway. Common bypass pathways include:
-
PI3K/Akt/mTOR Pathway Activation: This is one of the most frequently observed mechanisms of resistance. Activation can occur through new mutations in key genes like PIK3CA or loss of the tumor suppressor PTEN.[1]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as EGFR, HER2, or c-MET can trigger parallel signaling cascades that bypass the MEK blockade.[1]
-
Epigenetic Reprogramming: Changes in the epigenetic landscape can lead to the transcriptional upregulation of pro-survival genes or the suppression of negative MAPK pathway regulators.[1]
-
Q3: My cell line's sensitivity to this compound has decreased. How can I confirm this is acquired resistance?
A3: To confirm acquired resistance, you should quantitatively measure the change in drug sensitivity. This is typically done by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line against the parental (sensitive) cell line.[1] A significant increase in the IC50 value confirms the development of resistance.[1]
Q4: How can I generate a this compound-resistant cell line for my experiments?
A4: Drug-resistant cell lines can be generated by exposing the parental cancer cell line to gradually increasing concentrations of this compound over an extended period.[1] This process selects for cells that can survive and proliferate under the drug's pressure. The development of resistance should be periodically checked by measuring the IC50.[1]
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in my cell line.
This is often the first sign of developing resistance. The following steps can help diagnose the underlying cause.
Step 1: Confirm and Quantify Resistance
-
Action: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in both the parental and suspected resistant cell lines.[1]
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant line compared to the parental line.
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 15.2 | 1x |
| Resistant Subclone 1 | 350.5 | ~23x |
| Resistant Subclone 2 | 1280.0 | ~84x |
Note: The data in this table is illustrative and based on typical results for MEK inhibitors. Actual values should be determined experimentally.
Step 2: Analyze MAPK Pathway Activity
-
Action: Use Western blotting to assess the phosphorylation status of ERK (p-ERK), the direct downstream target of MEK. Collect lysates from both parental and resistant cells treated with this compound.
-
Expected Outcome:
-
Scenario A (On-Target Resistance): In resistant cells, p-ERK levels may remain high even in the presence of this compound, suggesting the drug is no longer effectively inhibiting MEK.
-
Scenario B (Bypass Pathway Activation): In resistant cells, this compound may still inhibit p-ERK, but the cells continue to proliferate. This indicates the activation of a MEK-independent survival pathway.
-
Step 3: Investigate Potential Resistance Mechanisms
-
If you suspect on-target resistance (Scenario A):
-
Action: Sequence the MEK1 and MEK2 genes in the resistant cell line to check for mutations in the drug-binding site.
-
Action: Use qPCR or FISH to assess the copy number of upstream genes like BRAF and KRAS.
-
-
If you suspect bypass pathway activation (Scenario B):
-
Action: Perform a Western blot analysis for key proteins in common bypass pathways. A primary target is the phosphorylation of Akt (p-Akt) as an indicator of PI3K pathway activation.
-
Action: Use a phospho-RTK array to screen for increased phosphorylation of various receptor tyrosine kinases.
-
Table 2: Example Western Blot Densitometry Data
| Cell Line | Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | This compound (100 nM) | 0.2 | 1.1 |
| Resistant | Vehicle | 1.1 | 3.5 |
| Resistant | This compound (100 nM) | 0.3 | 3.4 |
Note: This hypothetical data suggests that while this compound still reduces p-ERK in the resistant line, there is a significant baseline increase in p-Akt, indicating PI3K pathway activation as a potential bypass mechanism.
Strategies to Overcome Resistance
Strategy 1: Combination Therapy to Target Bypass Pathways
-
Rationale: If your resistant cells show elevated p-Akt levels, a combination of this compound with a PI3K or Akt inhibitor is a logical approach. This dual blockade can prevent the bypass signaling and restore sensitivity.
-
Action: Treat the resistant cells with a combination of this compound and a PI3K inhibitor (e.g., taselisib). Perform a cell viability assay to assess for synergistic effects.
-
Expected Outcome: The combination therapy should be more effective at inducing cell death and inhibiting proliferation than either agent alone.
Strategy 2: Combination Therapy to Target Upregulated RTKs
-
Rationale: If you have identified the upregulation of a specific RTK (e.g., EGFR), combining this compound with an inhibitor targeting that RTK can be an effective strategy.
-
Action: Treat the resistant cells with this compound and an appropriate RTK inhibitor (e.g., gefitinib (B1684475) for EGFR).
-
Expected Outcome: The combination should effectively shut down both the primary MAPK pathway and the bypass route, leading to a significant anti-proliferative effect.
Strategy 3: Downstream Inhibition of the MAPK Pathway
-
Rationale: In cases of on-target MEK mutations, the cancer cells may still be dependent on the MAPK pathway. Targeting the pathway downstream of MEK with an ERK1/2 inhibitor can overcome this type of resistance.
-
Action: Treat the MEK-mutant resistant cells with a selective ERK inhibitor.
-
Expected Outcome: The ERK inhibitor should effectively block the downstream signaling that was maintained due to the MEK mutation, leading to reduced cell viability.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for 72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Solubilization: Solubilize the formazan crystals by adding DMSO to each well.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[1]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a nonlinear regression curve.[1]
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound or a vehicle control for the desired time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.[1]
Protocol 3: Generation of a this compound-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., 1.5x to 2x the previous concentration).
-
Monitoring: At each dose escalation, monitor the cells for signs of recovery and proliferation.
-
Resistance Confirmation: Periodically determine the IC50 of the treated cell population to assess the level of resistance. A significant increase in IC50 compared to the parental line indicates the establishment of a resistant cell line.
-
Clonal Selection (Optional): Once a resistant population is established, you can perform single-cell cloning to isolate and characterize individual resistant clones.
Visualizations
References
Technical Support Center: Troubleshooting YLF-466D Treatment Resistance
This technical support center is designed to assist researchers, scientists, and drug development professionals who are encountering a lack of response in their cell lines to YLF-466D treatment. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective allosteric inhibitor of MEK1 and MEK2.[1] These proteins are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[1] This pathway is often dysregulated in various cancers. This compound is designed to inhibit the downstream signaling from MEK, which in turn controls cell proliferation and survival.[1]
It is worth noting that some studies have also identified this compound as an activator of AMP-activated protein kinase (AMPK), which is involved in regulating cellular energy and has antiplatelet effects.[2][3][4][5][6] However, in the context of cancer cell line treatment, its role as a MEK inhibitor is the primary focus.
Q2: My cell line is not responding to this compound. What are the common reasons for this?
There are several potential reasons for a lack of response, which can be broadly categorized as experimental or biological.
-
Experimental Issues:
-
Drug Instability: this compound may have degraded due to improper storage or handling.
-
Incorrect Concentration: The concentration of this compound used may be too low to elicit a response in your specific cell line.
-
Cell Culture Conditions: Suboptimal cell health, contamination, or incorrect passage number can affect experimental outcomes.
-
Poor Cellular Uptake: The drug may not be efficiently entering the cells.[7][8][9][10]
-
-
Biological Resistance Mechanisms:
-
Intrinsic Resistance: The cell line may have inherent characteristics that make it non-responsive to MEK inhibition.
-
Acquired Resistance: The cell line may have developed resistance over time due to prolonged exposure to the drug. This can occur through several mechanisms:
-
On-Target Alterations: Mutations in the MEK1 or MEK2 genes can prevent this compound from binding effectively.[1]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to survive, even when the MAPK pathway is inhibited. A common example is the activation of the PI3K/Akt/mTOR pathway.[1]
-
Upstream Activation: Amplification or activating mutations of upstream components like BRAF or KRAS can lead to hyperactivation of the MAPK pathway, overwhelming the inhibitory effect of this compound.[1]
-
Increased Drug Efflux: Cells may overexpress transporter proteins that actively pump the drug out of the cell.[11]
-
-
Q3: How can I confirm if my cell line is truly resistant to this compound?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. If you have a parental, sensitive cell line for comparison, a significant increase in the IC50 value for your treated cell line is a strong indicator of resistance.[11]
Troubleshooting Guides
If you have confirmed a lack of response, the following step-by-step guides will help you troubleshoot the issue.
Guide 1: Initial Experimental Verification
This guide focuses on ruling out common experimental errors.
Step 1: Verify Drug Integrity and Concentration
-
Action: Prepare a fresh stock solution of this compound from a reliable source. Perform a dose-response curve to determine the IC50 value.
-
Expected Outcome: A sigmoidal dose-response curve should be observed. If not, the drug itself or its preparation may be compromised.
Step 2: Authenticate Your Cell Line
-
Action: Confirm the identity of your cell line using methods like short tandem repeat (STR) profiling. Check for mycoplasma contamination.
-
Expected Outcome: Ensures that you are working with the correct, uncontaminated cell line, as misidentification or contamination can lead to unexpected results.
Step 3: Optimize Treatment Conditions
-
Action: Culture cells to a consistent confluency (typically 70-80%) before treatment. Ensure even distribution of the drug in the culture medium.
-
Expected Outcome: Consistent and reproducible results across experiments.
Guide 2: Investigating Biological Resistance
If experimental issues have been ruled out, the next step is to investigate the potential biological mechanisms of resistance.
Step 1: Assess MAPK Pathway Inhibition
-
Action: Perform a Western blot to analyze the phosphorylation status of ERK (p-ERK), the downstream target of MEK. Treat both your potentially resistant cell line and a sensitive control (if available) with this compound.
-
Expected Outcome & Interpretation:
-
Scenario A (On-Target Resistance): p-ERK levels remain high in the resistant cells even after treatment, suggesting this compound is not inhibiting MEK. This could be due to MEK1/2 mutations.[1]
-
Scenario B (Bypass Pathway Activation): this compound effectively reduces p-ERK levels, but the cells continue to proliferate. This points to the activation of an alternative survival pathway.[1]
-
Step 2: Investigate the Mechanism of Resistance
-
If you suspect on-target resistance (Scenario A):
-
Action: Sequence the MEK1 and MEK2 genes in your resistant cell line to identify potential mutations in the drug-binding site.[1]
-
-
If you suspect bypass pathway activation (Scenario B):
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 15 | 1x |
| Resistant Subclone 1 | 250 | 16.7x |
| Resistant Subclone 2 | 1500 | 100x |
| This table illustrates how a significant increase in the IC50 value indicates the development of resistance.[1] |
Table 2: Example Western Blot Densitometry Data
| Cell Line | Treatment | p-ERK (Relative Units) | p-Akt (Relative Units) |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | This compound (100 nM) | 0.2 | 1.1 |
| Resistant | Vehicle | 1.2 | 3.5 |
| Resistant | This compound (100 nM) | 1.1 | 3.4 |
| This hypothetical data suggests on-target resistance in the resistant cell line, as p-ERK levels are not reduced by this compound. It also indicates a concurrent activation of the PI3K pathway. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for a response (e.g., 48-72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Proteins (p-ERK, p-Akt)
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Major categories of biological resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Size-dependent Drug Loading, Gene Complexation, Cell Uptake, and Transfection of a Novel Dendron-Lipid Nanoparticle for Drug/Gene Co-delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake and stability of DNA nanostructures in cells: a cross-sectional overview of the current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Structure, Stability, and Cell Uptake of Nanostructured Lipid Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake of nanoparticles: journey inside the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Aqueous Solubility of YLF-466D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a small molecule activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] It has shown potential as an antiplatelet agent and in cancer research.[1][2] Like many small molecule drugs, this compound has poor aqueous solubility, which can lead to challenges in preparing formulations for in vitro and in vivo studies.[3] This can result in low bioavailability, high variability in experimental data, and potential precipitation of the compound during experiments.[3]
Q2: What are the key physicochemical properties of this compound that affect its solubility?
A2: The solubility of this compound is influenced by several key physicochemical properties. Understanding these is crucial for developing effective dissolution strategies. This compound is characterized as a lipophilic weak acid, which inherently limits its solubility in neutral aqueous buffers.[4]
| Property | Value | Implication for Solubility |
| Molecular Weight | 482.5 g/mol | A higher molecular weight can negatively impact solubility.[4] |
| pKa | 4.5 (acidic) | As a weak acid, the compound's ionization and solubility are pH-dependent. It will be less soluble in acidic conditions (below its pKa) and more soluble at neutral to basic pH where it becomes ionized.[4] |
| cLogP | 3.8 | A high cLogP value indicates a preference for lipid environments and consequently, poor water solubility.[4] |
| Aqueous Solubility | < 1 µg/mL at pH 7.4 | This demonstrates the very low intrinsic solubility of this compound in neutral aqueous solutions.[4] |
Q3: How can I prepare a stock solution of this compound?
A3: Due to its low aqueous solubility, it is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent.[4] This stock solution can then be diluted into the aqueous experimental buffer.
| Solvent | Solubility | Recommended Stock Concentration | Notes |
| DMSO | > 50 mg/mL | 10-50 mM | Recommended for the initial preparation of stock solutions.[4] |
| Ethanol | > 50 mg/mL | 10-50 mM | An alternative to DMSO for preparing stock solutions.[4] |
Troubleshooting Guide: Improving this compound Solubility in Aqueous Buffers
This guide provides several strategies to enhance the solubility of this compound in your experimental buffers.
Strategy 1: pH Adjustment
As this compound is a weak acid, its solubility is highly dependent on the pH of the buffer.[4] Increasing the pH of the aqueous solution above the pKa of 4.5 will increase the ionization of the compound, thereby enhancing its solubility.[4]
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a small aliquot of a concentrated this compound stock solution (in DMSO or ethanol) to each buffer to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effects on the experiment.
-
Vortex each solution thoroughly.
-
Visually inspect for any precipitation immediately and after incubation at the experimental temperature (e.g., 37°C) for a set period (e.g., 1 hour).
-
For quantitative analysis, centrifuge the solutions and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.
Caption: Relationship between buffer pH and this compound solubility.
Strategy 2: Use of Co-solvents
The addition of a water-miscible organic solvent can reduce the interfacial tension between the aqueous solution and the hydrophobic this compound, thereby increasing its solubility.[5]
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare a range of vehicle compositions by mixing a water-miscible organic solvent (e.g., DMSO, ethanol, PEG300) with your aqueous buffer (e.g., saline, PBS) at different ratios (e.g., 5%, 10%, 20% organic solvent).[3]
-
Add a small volume of a high-concentration this compound stock solution to each vehicle to reach the target final concentration.
-
Vortex the solutions and visually inspect for precipitation immediately and after incubation at your experimental temperature for a defined period.
-
Select the vehicle with the lowest percentage of co-solvent that maintains this compound in solution for the duration of your experiment.
Strategy 3: Incorporation of Solubilizing Agents
Surfactants and cyclodextrins can be employed to enhance the solubility of poorly soluble compounds like this compound.
-
Surfactants: Non-ionic surfactants such as Tween® 80 and Cremophor® EL can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[3][6]
-
Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3]
Experimental Protocol: Screening of Solubilizing Agents
-
Prepare aqueous solutions containing different concentrations of a solubilizing agent (e.g., 0.1%, 0.5%, 1% Tween® 80 or 1%, 5%, 10% HP-β-CD).
-
Add a small aliquot of a concentrated this compound stock solution to each formulation.
-
Vortex and visually assess for solubility as described in the previous protocols.
-
It is important to consider the potential effects of these agents on your experimental system, as high concentrations of surfactants can impact cell membranes.[3]
Caption: Experimental workflow for improving this compound solubility.
Strategy 4: Formulation as a Suspension
If achieving a stable solution is not feasible at the desired concentration, preparing a uniform micronized suspension can be an alternative for certain applications, particularly for in vivo studies.[3] This involves reducing the particle size of the solid this compound to improve its dissolution rate.[5][7]
This compound Signaling Pathway in Platelets
For researchers investigating the antiplatelet effects of this compound, understanding its mechanism of action is crucial. This compound activates AMPK, which in turn stimulates endothelial nitric oxide synthase (eNOS), leading to an antiplatelet effect.[1][3]
Caption: Signaling pathway of this compound in platelets.
References
Preventing YLF-466D precipitation during storage
Welcome to the technical support center for YLF-466D. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing precipitation of this compound during storage and in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a small molecule activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1] Its propensity to precipitate stems from its physicochemical properties. This compound is a lipophilic weak acid with very low intrinsic solubility in aqueous solutions at neutral pH.[2]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for preventing precipitation. Key parameters are summarized in the table below.
| Property | Value | Implication for Solubility |
| Molecular Weight | 482.5 g/mol | High molecular weight can negatively impact solubility.[2] |
| pKa (acidic) | 4.5 | As a weak acid, solubility is pH-dependent. It is less soluble in acidic conditions (pH < 4.5) and more soluble at neutral to basic pH as it becomes ionized.[2] |
| cLogP | 3.8 | A high logP value indicates poor water solubility and a preference for lipid-like environments.[2] |
| Aqueous Solubility | < 1 µg/mL at pH 7.4 | Very low intrinsic solubility in neutral aqueous solutions.[2] |
Q3: In which organic solvents can I dissolve this compound to prepare a stock solution?
A3: this compound is soluble in several common organic solvents. It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol.[2]
| Solvent | Solubility | Recommended Stock Concentration | Notes |
| DMSO | > 50 mg/mL | 10-50 mM | Recommended for initial stock preparation.[2] Ensure use of anhydrous, high-purity DMSO as absorbed water can decrease solubility.[3] |
| Ethanol | > 10 mg/mL | 1-10 mM | A suitable alternative to DMSO. |
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue: My this compound precipitates out of solution during storage or upon dilution into aqueous buffer.
Root Cause Analysis and Solutions:
The precipitation of this compound is primarily due to its low aqueous solubility. The following workflow can help identify the cause and find a suitable solution.
Caption: A workflow for troubleshooting this compound precipitation.
Solution Strategies:
If your this compound is precipitating from the aqueous working solution, consider the following formulation strategies. These can be used alone or in combination.
1. pH Adjustment:
As a weak acid, the solubility of this compound increases with pH.[2] Maintaining a pH above its pKa of 4.5 will keep the molecule in its more soluble, ionized form. For many cell-based assays, a physiological pH of 7.2-7.4 is a good starting point.
Caption: The relationship between pH and this compound solubility.
2. Use of Co-solvents:
For in vivo studies or other applications where higher concentrations of organic solvents are tolerated, using a co-solvent system can be effective.
| Co-solvent | Recommended Starting Concentration | Notes |
| DMSO | ≤ 10% in aqueous buffer | Ensure final concentration is compatible with your experimental system. |
| PEG300 | 10-30% in aqueous buffer | A commonly used co-solvent for in vivo studies. |
| Ethanol | ≤ 10% in aqueous buffer | Check for compatibility with your assay. |
3. Addition of Solubilizing Agents (The "Spring and Parachute" Approach):
This strategy involves creating a supersaturated solution (the "spring") and using an excipient to prevent precipitation (the "parachute").
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, enhancing its aqueous solubility.[1]
Caption: The "Spring and Parachute" approach for enhancing solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer
This protocol is adapted for cell-based assays where the final DMSO concentration should be kept low.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution.
-
For example, to make 1 mL of a 10 mM stock, dissolve 4.825 mg of this compound in 1 mL of anhydrous DMSO.
-
If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to aid dissolution.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Prepare a 1 mM Intermediate Stock Solution:
-
Dilute the 10 mM stock solution 1:10 in anhydrous DMSO to create a 1 mM intermediate stock.
-
For example, add 10 µL of the 10 mM stock to 90 µL of anhydrous DMSO.
-
-
Prepare the Final 10 µM Working Solution:
-
Pre-warm your experimental buffer to 37°C.
-
While gently vortexing 999 µL of the pre-warmed buffer, add 1 µL of the 1 mM intermediate stock solution dropwise.[2]
-
This creates a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation.
-
Use the final working solution immediately for best results. Avoid storing aqueous working solutions of this compound for extended periods.[2]
-
Protocol 2: Vehicle Screening for In Vivo Formulations
This protocol provides a general method for identifying a suitable vehicle to solubilize this compound for in vivo administration.
Materials:
-
This compound
-
A panel of GRAS (Generally Recognized as Safe) solvents (e.g., DMSO, Ethanol, PEG300, Propylene Glycol)
-
Surfactants (e.g., Tween® 80, Cremophor® EL)
-
Cyclodextrins (e.g., HP-β-CD)
-
Aqueous buffers (e.g., saline, PBS)
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent where it is highly soluble (e.g., 50 mg/mL in DMSO).
-
Prepare a Range of Vehicle Compositions: In separate vials, prepare various vehicle formulations. Examples include:
-
10% DMSO in saline
-
5% Tween® 80 in PBS
-
20% HP-β-CD in water
-
10% Ethanol, 40% PEG300, 50% Saline
-
-
Test Solubility:
-
Add a small aliquot of the this compound stock solution to each vehicle to achieve the target final concentration.
-
Vortex each solution thoroughly.
-
Visually inspect for precipitation immediately and after set time points (e.g., 1 hour, 4 hours) at room temperature and 37°C.[1]
-
-
Select the Optimal Vehicle: The best vehicle is the one that maintains this compound in a clear solution at the desired concentration for the longest duration.
Signaling Pathway of this compound:
Understanding the mechanism of action of this compound can be important for experimental design. The diagram below illustrates the signaling pathway of this compound in platelets.
Caption: The signaling cascade initiated by this compound in platelets.
References
Technical Support Center: Troubleshooting Unexpected Results in YLF-466D Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with YLF-466D. Given that this compound is described with two distinct mechanisms of action in scientific literature, this guide is divided into two main sections: this compound as a MEK1/MEK2 inhibitor and as an AMPK activator.
Section 1: this compound as a MEK1/MEK2 Inhibitor in Cancer Research
This compound has been identified as a potent and selective allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is often dysregulated in various cancers. Unexpected results in this context often relate to drug resistance or off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our cancer cell line over time. What could be the reason?
A1: Reduced sensitivity, or acquired resistance, is a common phenomenon with targeted therapies like MEK inhibitors. The first step is to confirm and quantify this resistance by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the suspected resistant cell line. A significant increase in the IC50 value confirms resistance.[1]
Q2: What are the common mechanisms of resistance to MEK inhibitors like this compound?
A2: Resistance mechanisms can be broadly categorized as on-target or off-target.[1]
-
On-target mechanisms typically involve genetic alterations in the drug's direct target, such as acquired mutations in MEK1 or MEK2 that prevent effective binding of this compound. Another on-target mechanism is the amplification of upstream activators like BRAF or KRAS, which leads to hyperactivation of the MAPK pathway, overriding the inhibitory effect of this compound.
-
Off-target mechanisms involve the activation of alternative "bypass" signaling pathways that promote cell survival and proliferation independently of the MEK/ERK pathway. A common bypass pathway is the PI3K/Akt/mTOR pathway.[1]
Q3: How can we investigate the mechanism of resistance in our cell line?
A3: A systematic approach is recommended. First, analyze the MAPK pathway activity using Western blotting to check the phosphorylation of ERK (p-ERK). If p-ERK levels remain high in the presence of this compound, it suggests on-target resistance. If this compound still inhibits p-ERK but the cells continue to proliferate, it points towards bypass pathway activation. For suspected on-target resistance, you can sequence the MEK1 and MEK2 genes to identify mutations. For suspected bypass pathways, you can perform Western blot analysis for key proteins in alternative pathways, such as phosphorylated Akt (p-Akt) for the PI3K/Akt pathway.
Q4: Can this compound be used in combination with other drugs to overcome resistance?
A4: Yes, combination therapies are a common strategy. If you identify activation of a bypass pathway, such as the PI3K/Akt pathway, combining this compound with a PI3K or Akt inhibitor can be a logical next step to restore sensitivity.[1]
Troubleshooting Guide: Reduced Efficacy of this compound in Cancer Cell Lines
This guide provides a step-by-step approach to troubleshooting reduced sensitivity to this compound.
Step 1: Confirm and Quantify Resistance
-
Action: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in both parental and suspected resistant cell lines.[1]
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant line.
Step 2: Analyze MAPK Pathway Activity
-
Action: Use Western blotting to assess the phosphorylation status of ERK (p-ERK) in both cell lines after treatment with this compound.
-
Expected Outcome:
Step 3: Investigate Resistance Mechanism
-
If you suspect on-target resistance (Scenario A):
-
If you suspect bypass pathway activation (Scenario B):
Data Presentation: this compound as a MEK Inhibitor
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines [1]
| Cell Line | Cancer Type | This compound IC50 (nM) | Fold Resistance |
| Parental Line | Lung Carcinoma | 15 | 1x |
| Resistant Subclone 1 | Lung Carcinoma | 250 | 16.7x |
| Resistant Subclone 2 | Lung Carcinoma | 1500 | 100x |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model [2]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg | 65 |
| This compound | 25 mg/kg | 82 |
Experimental Protocols
1. Cell Viability (MTT) Assay [2]
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
2. Western Blotting for p-ERK and p-Akt [3]
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect bands using an ECL substrate.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Mandatory Visualization
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Section 2: this compound as an AMPK Activator in Platelet Aggregation Studies
This compound has also been characterized as a novel activator of AMP-activated protein kinase (AMPK).[3][4][5] In platelets, AMPK activation by this compound initiates a signaling cascade that leads to the inhibition of platelet aggregation.[4][5] Unexpected results in this context may arise from issues with the assay system or a misunderstanding of the signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected antiplatelet effect of this compound. What could be wrong?
A1: A lack of effect could be due to several factors. First, confirm the viability and responsiveness of your isolated platelets or whole blood sample. Ensure that your platelet agonists (e.g., thrombin, ADP, collagen) are active and used at the correct concentration. Also, verify the concentration and solubility of your this compound stock solution.
Q2: What is the mechanism of action of this compound in platelets?
A2: this compound activates AMPK in platelets.[4][5] Activated AMPK then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] This ultimately results in the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which plays a role in inhibiting platelet aggregation.[5]
Q3: How can we confirm that this compound is activating the AMPK pathway in our experiment?
A3: You can perform a Western blot to measure the phosphorylation of AMPK at Threonine 172, which is an indicator of its activation.[4] You can also measure the phosphorylation of downstream targets like eNOS at Serine 1177 and VASP at Serine 239.[4][5]
Q4: Are there known inhibitors of the AMPK pathway that can be used as controls?
A4: Yes, Compound C (also known as Dorsomorphin) is a commonly used inhibitor of AMPK. Pre-treating platelets with Compound C should abolish the anti-aggregatory effect of this compound, confirming that the effect is mediated by AMPK.[5]
Troubleshooting Guide: Lack of this compound-induced Inhibition of Platelet Aggregation
Step 1: Verify Assay Components
-
Action: Check the activity of platelet agonists (thrombin, ADP, collagen) by running a positive control without this compound.
-
Action: Ensure proper preparation and dilution of this compound. Check for any precipitation in the stock solution.
-
Action: Confirm the viability and count of your platelet preparation.
Step 2: Confirm AMPK Activation
-
Action: Treat isolated platelets with this compound and perform a Western blot for phosphorylated AMPK (p-AMPK Thr172).[4]
-
Expected Outcome: A concentration-dependent increase in p-AMPK levels.
Step 3: Analyze Downstream Signaling
-
Action: Perform Western blots for phosphorylated eNOS (p-eNOS Ser1177) and phosphorylated VASP (p-VASP Ser239).[4][5]
-
Expected Outcome: Increased phosphorylation of eNOS and VASP in the presence of this compound.
Step 4: Use a Pathway Inhibitor
-
Action: Pre-incubate platelets with an AMPK inhibitor (e.g., Compound C) before adding this compound and inducing aggregation.[5]
-
Expected Outcome: The AMPK inhibitor should reverse the anti-aggregatory effect of this compound.
Data Presentation: this compound as an AMPK Activator
Table 3: IC50 Values of this compound Against Platelet Aggregation Induced by Various Agonists [4]
| Agonist | IC50 (µM) |
| Thrombin | 84 |
| ADP | 55 |
| Collagen | 87 |
Table 4: Concentration-Dependent Activation of AMPK by this compound in Isolated Platelets [4]
| Concentration of this compound (µM) | AMPK Activation |
| 50-150 | Concentration-dependent activation observed |
Experimental Protocols
1. Platelet Aggregation Assay [4]
-
Collect whole blood in sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
Incubate PRP with this compound or vehicle for a specified time.
-
Induce aggregation by adding an agonist (e.g., ADP, collagen).
-
Measure the change in light transmission using an aggregometer.
2. In Vivo Whole Blood Aggregation (Animal Model) [4]
-
Collect blood from anesthetized rats into sodium citrate.
-
Dilute the blood with saline.
-
Incubate the whole blood with this compound (50-150 µM) for 3 minutes.
-
Induce aggregation with collagen (e.g., 7.5 µg/mL).
-
Measure the change in impedance with a whole blood aggregometer.
Mandatory Visualization
Caption: Troubleshooting workflow for lack of antiplatelet effect of this compound.
Caption: The AMPK/eNOS/cGMP signaling pathway in platelets activated by this compound.
References
Identifying bypass signaling pathways causing YLF-466D resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify bypass signaling pathways that may contribute to resistance against the AMP-activated protein kinase (AMPK) activator, YLF-466D.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, when activated, modulates various metabolic processes. In platelets, for instance, this compound-mediated AMPK activation stimulates endothelial nitric oxide synthase (eNOS), which leads to an antiplatelet effect.[1][2] In the context of cancer, AMPK activation can have tumor-suppressive effects by inhibiting cell growth and proliferation.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to targeted therapies like this compound can arise through several mechanisms. These can be broadly categorized as:
-
On-target alterations: While less common for kinase activators than inhibitors, mutations in the AMPK subunits could potentially alter the binding or allosteric activation by this compound.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of AMPK activation.[3][4][5] Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Drug efflux and metabolism: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound, diminishing its efficacy. Altered metabolism of the compound can also contribute to resistance.
-
Upregulation of pro-survival signals: Activation of AMPK can, in some contexts, be a pro-survival signal, helping cancer cells adapt to metabolic stress.[6][7] In such cases, intrinsic or acquired resistance might be linked to an enhanced ability of the cells to utilize this pro-survival function.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
A3: The initial step is to quantify the change in drug sensitivity. This is achieved by performing a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indication of acquired resistance.
Troubleshooting Guides
Issue: Decreased Sensitivity to this compound in Cancer Cell Line
This guide will walk you through a systematic approach to identify the potential bypass signaling pathways contributing to this compound resistance.
Step 1: Quantify the Level of Resistance
-
Action: Perform a dose-response analysis to determine the IC50 values for this compound in both the parental (sensitive) and the suspected resistant cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cell line compared to the parental line.
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Line | 25 | 1x |
| Resistant Clone 1 | 450 | 18x |
| Resistant Clone 2 | 1200 | 48x |
Step 2: Assess On-Target AMPK Pathway Activity
-
Action: Use Western blotting to measure the phosphorylation of AMPK (p-AMPKα at Thr172) and a key downstream target, Acetyl-CoA Carboxylase (p-ACC at Ser79), in both parental and resistant cells treated with this compound.
-
Expected Outcome:
-
Scenario A (Bypass Pathway Activation): this compound should still induce phosphorylation of AMPK and ACC in the resistant cells, similar to the parental cells. This indicates that the drug is engaging its target, but the cells are surviving due to an alternative pathway.
-
Scenario B (Potential On-Target Resistance): A lack of AMPK and ACC phosphorylation in resistant cells upon this compound treatment could suggest an alteration in the AMPK protein itself or reduced drug uptake.
-
Step 3: Screen for Common Bypass Signaling Pathways
-
Action: Perform a Western blot analysis to probe for the activation of key proteins in known bypass pathways. A recommended initial screen would include:
-
PI3K/Akt/mTOR pathway: p-Akt (Ser473), p-mTOR (Ser2448), p-S6K (Thr389)
-
MAPK/ERK pathway: p-RAF (Ser338), p-MEK (Ser217/221), p-ERK1/2 (Thr202/Tyr204)
-
-
Expected Outcome: Increased basal phosphorylation of key proteins in one or both of these pathways in the resistant cell line compared to the parental line, even in the presence of this compound.
Table 2: Example Western Blot Densitometry Data for Bypass Pathway Activation
| Protein | Parental Cells (Relative Densitometry) | Resistant Cells (Relative Densitometry) |
| p-AMPKα (Thr172) | +++ | +++ |
| p-ACC (Ser79) | +++ | +++ |
| p-Akt (Ser473) | + | ++++ |
| p-ERK1/2 (Thr202/Tyr204) | + | + |
(The number of '+' symbols indicates the relative intensity of the protein band)
Step 4: Functional Validation of the Bypass Pathway
-
Action: If a bypass pathway is identified (e.g., PI3K/Akt activation), use a combination treatment of this compound and a specific inhibitor of that pathway (e.g., a PI3K inhibitor like Alpelisib or an Akt inhibitor like Capivasertib).
-
Expected Outcome: The combination treatment should restore sensitivity and lead to a significant decrease in cell viability in the resistant cell line compared to treatment with either agent alone.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with this compound at a relevant concentration for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AMPK, total AMPK, p-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for identifying this compound resistance mechanisms.
Caption: this compound signaling and a potential PI3K/Akt bypass pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of YLF-466D in different solvents
Technical Support Center: YLF-466D
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and solubility challenges encountered with the small molecule this compound.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that I should be aware of?
A1: this compound is a lipophilic weak acid, a characteristic that presents challenges for its dissolution and stability in aqueous buffers.[1] Its key properties are summarized in the table below.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in several common organic solvents. For initial stock solution preparation, 100% DMSO or ethanol (B145695) is recommended.[1] Gentle warming to 37°C or brief sonication can assist with the dissolution of higher concentrations, but the compound's stability under these conditions should be verified.[1]
Q3: My this compound has precipitated in my aqueous experimental buffer. What are the likely causes?
A3: Precipitation of this compound in aqueous media is a common issue stemming from its low intrinsic aqueous solubility.[1][2] Key causes include:
-
High Final Concentration: The concentration of this compound in your final assay buffer may exceed its solubility limit.
-
Solvent Shock: Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution. This happens when the compound encounters a localized environment where it is not soluble.[3]
-
pH Effects: As a weak acid with a pKa of 4.5, this compound is significantly less soluble in acidic conditions (pH < 4.5).[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation.[3][4]
Q4: What are the primary degradation pathways for this compound?
A4: this compound is susceptible to several modes of degradation in solution. The primary pathways to be aware of are pH-mediated hydrolysis, oxidation, photodegradation, and thermal degradation.[4] It is crucial to identify which of these factors most affects the compound in your specific experimental setup.[4]
Q5: What is the first step to investigate the instability of this compound in my experiments?
A5: A forced degradation study is the recommended first step.[4] This involves exposing this compound to stress conditions such as acid, base, heat, light, and oxidizing agents to rapidly identify its primary liabilities. This will help you develop a stability-indicating analytical method and implement appropriate handling and storage procedures.[4][5]
Q6: What is the known mechanism of action for this compound?
A6: this compound is a selective inhibitor of Kinase X, a key component of the MAPK/ERK signaling pathway. By inhibiting Kinase X, this compound blocks downstream signal transduction, which can inhibit cell proliferation and promote apoptosis in cancer cells where this pathway is dysregulated.[6]
Data & Physicochemical Properties
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Implication for Stability & Solubility |
| Molecular Weight | 482.5 g/mol | High molecular weight can negatively impact solubility. |
| pKa | 4.5 (acidic) | Less soluble in acidic pH (<4.5); more soluble in neutral to basic pH as it ionizes. |
| clogP | 3.8 | Indicates poor water solubility and a preference for lipid environments. |
| Aqueous Solubility | < 1 µg/mL at pH 7.4 | Very low intrinsic solubility in neutral aqueous solutions. |
Table 2: Solubility of this compound in Common Organic Solvents [1]
| Solvent | Solubility | Recommended Stock Concentration | Notes |
| DMSO | > 50 mg/mL | 10-50 mM | Recommended for initial stock preparation. |
| Ethanol | < 5 mg/mL | < 10 mM | A potential alternative to DMSO if required for the experimental system. |
| PEG300 | Soluble | Variable | Often used as a co-solvent in formulation vehicles.[6] |
| Tween 80 | Soluble | Variable | Surfactant used to improve solubility and stability in aqueous formulations.[6] |
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Media
-
Symptoms: Cloudiness or visible particles appear in the medium after adding the this compound stock solution.[3]
-
Systematic Approach:
Issue 2: Inconsistent Assay Results or Loss of Activity Over Time
-
Symptoms: Potency (e.g., IC50) varies between experiments; loss of compound concentration is observed in QC analysis over time.[4]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| pH-Mediated Hydrolysis | Conduct a pH stability profile to find the optimal pH range for this compound. Use robust buffering systems to maintain this pH.[4] |
| Oxidation | Prepare solutions using de-gassed solvents. Handle and store solutions under an inert atmosphere (nitrogen or argon).[4] |
| Photodegradation | Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[4] |
| Thermal Degradation | Avoid high temperatures. Store stock solutions at -20°C or -80°C. Aliquot stocks into single-use volumes to prevent repeated freeze-thaw cycles.[3][4][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
-
Objective: To identify the primary degradation pathways of this compound under various stress conditions.[4][5]
-
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or DMSO.[4]
-
-
Acid Hydrolysis: Mix an aliquot of the stock with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock with 3% H₂O₂ and keep at room temperature.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber. Protect a control sample from light.
-
Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 60°C).
-
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated, stability-indicating HPLC method to separate the parent this compound from any degradation products.[5]
-
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
-
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific buffer or solvent.[5]
-
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing the desired buffer (e.g., PBS, pH 7.4). Ensure undissolved solid remains.[5]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[5]
-
Sampling: After equilibration, allow the solid to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid.
-
Analysis: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC/UPLC method.[5]
-
Signaling Pathway
This compound functions by inhibiting Kinase X within the MAPK/ERK pathway.
References
Technical Support Center: Forced Degradation Studies for YLF-466D
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing a forced degradation study for YLF-466D, a novel AMP-activated protein kinase (AMPK) activator. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a forced degradation study for this compound?
A1: The primary objective is to identify the potential degradation products of this compound under various stress conditions, such as acid, base, oxidation, heat, and light.[1][2][3] This helps to establish its intrinsic stability, understand potential degradation pathways, and develop a stability-indicating analytical method crucial for quality control and regulatory submissions.[3][4]
Q2: What is the recommended starting concentration of this compound for these studies?
A2: A starting concentration of 1 mg/mL is generally recommended for forced degradation studies.[5] However, it is also pertinent to consider the concentration of the final drug product formulation to assess the degradation profile under conditions that mimic its intended use.[5]
Q3: What is the target degradation percentage I should aim for?
A3: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1][5] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% may lead to secondary degradation products that are not relevant to real-time stability.[2][5]
Q4: How should I store my stock and stressed samples of this compound?
A4: Stock solutions of this compound, typically in DMSO or ethanol, should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[6][7] Stressed samples should be neutralized if necessary and stored under the same conditions prior to analysis to prevent further degradation.
Q5: What analytical technique is most suitable for analyzing the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[6] This method must be capable of separating the intact this compound from all its degradation products, ensuring accurate quantification of the parent drug and its degradants.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or minimal degradation (<5%) observed under a specific stress condition. | The stress condition is too mild (e.g., low temperature, short duration, low concentration of stressing agent). | Increase the intensity of the stress condition. For example, increase the temperature in 10°C increments, extend the exposure time, or use a higher concentration of acid, base, or oxidizing agent.[8] |
| Excessive degradation (>20%) observed. | The stress condition is too harsh. | Reduce the intensity of the stress condition. Decrease the temperature, shorten the incubation time, or use a lower concentration of the stressing agent.[5] |
| Poor peak shape or resolution in the HPLC chromatogram. | The analytical method is not optimized to separate the degradants from the parent compound. | Re-evaluate and optimize the HPLC method. This may involve adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry. |
| Mass balance is not within the acceptable range (typically 95-105%). | Some degradation products may not be eluting from the column or may not have a chromophore for UV detection. Co-elution of degradants with the parent peak is also a possibility. | Use a mass spectrometer (LC-MS) to detect non-chromophoric compounds. Perform peak purity analysis using a photodiode array (PDA) detector to check for co-elution.[9] |
| Precipitation of this compound is observed during the study. | The solubility of this compound may be exceeded in the chosen solvent system, especially after adding aqueous stressing agents. | Use a co-solvent to maintain the solubility of this compound. Ensure the final concentration of the organic solvent is sufficient to keep the compound in solution. |
Experimental Protocols
The following protocols are designed as a starting point for the forced degradation of this compound. The specific conditions may need to be adjusted to achieve the target 5-20% degradation.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile. This compound is also soluble in DMSO and DMF.[10]
2. Stress Conditions:
The following table summarizes the recommended starting conditions for the forced degradation study.
| Stress Condition | Protocol | Time Points for Sampling |
| Acid Hydrolysis | Mix equal volumes of the this compound stock solution with 0.1 M HCl. Incubate at 60°C.[6] | 2, 8, 24, 48 hours |
| Base Hydrolysis | Mix equal volumes of the this compound stock solution with 0.1 M NaOH. Incubate at 60°C.[6] | 2, 8, 24, 48 hours |
| Oxidative Degradation | Mix equal volumes of the this compound stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[6] | 2, 8, 24, 48 hours |
| Thermal Degradation | Incubate the this compound stock solution at 70°C in a temperature-controlled oven. | 1, 3, 5, 7 days |
| Photolytic Degradation | Expose the this compound stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. | 1, 3, 5, 7 days |
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.[6]
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: The antiplatelet signaling pathway of this compound.[11][12]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. database.ich.org [database.ich.org]
- 9. onyxipca.com [onyxipca.com]
- 10. This compound | 1273323-67-3 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing YLF-466D Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address toxicities encountered during in vivo studies with YLF-466D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3] In preclinical models, its primary described mechanism is the activation of the AMPK-eNOS-cGMP signaling axis, which leads to effects such as the inhibition of platelet aggregation.[1][2] Some studies also suggest this compound may inhibit other kinases, such as MEK1/2 or the novel tyrosine kinase CAK1, which could contribute to both its efficacy and toxicity profile.[4][5]
Q2: What are the most common toxicities observed with this compound in animal studies?
A2: Based on multi-species preclinical studies, the most frequently observed dose-dependent toxicities associated with this compound administration include hematologic and gastrointestinal adverse events. Cardiovascular effects, such as blood pressure changes, have also been noted, which is a known class effect for some kinase inhibitors.[6][7]
Q3: Are there any specific clinical signs I should monitor for in my animals during a this compound study?
A3: Yes, daily cage-side observations are critical. Key clinical signs to monitor include changes in activity level (lethargy), body weight loss, reduced food and water intake, changes in fecal consistency (diarrhea, soft stools), and signs of bleeding or bruising (petechiae, hematomas), which could indicate thrombocytopenia.
Q4: How should I manage gastrointestinal toxicity, such as diarrhea, in my study?
A4: Management of gastrointestinal toxicity is primarily supportive. Ensure animals have free access to hydration and nutrition. For mild to moderate diarrhea, supportive care may be sufficient. If severe diarrhea occurs, leading to significant weight loss (>15-20%), a dose interruption or reduction should be considered in consultation with the study director and veterinarian.
Q5: What is the recommended course of action if significant myelosuppression is observed?
A5: If significant myelosuppression (e.g., severe neutropenia or thrombocytopenia) is detected through hematological analysis, a dose interruption is strongly recommended to allow for bone marrow recovery. Depending on the severity and study goals, the dose may be cautiously re-introduced at a lower level once blood counts have recovered to acceptable baseline levels.
Troubleshooting Guides
Issue 1: Unexpected Severe Weight Loss in a Cohort
-
Symptom: Animals in a treatment group exhibit a rapid and significant decrease in body weight (>15% from baseline) within the first week of dosing.
-
Potential Causes & Solutions:
Potential Cause Recommended Action Gastrointestinal Toxicity Immediately assess fecal consistency for diarrhea. Increase monitoring of hydration status. Provide nutritional support (e.g., palatable, high-calorie food supplements). Reduced Food/Water Intake Quantify food and water consumption. If anorexia is noted, consider if it's related to general malaise or specific GI effects. Systemic Toxicity Perform a complete blood count (CBC) and serum biochemistry panel to assess for hematologic toxicity, and liver or kidney dysfunction. A dose reduction or interruption may be necessary.
Issue 2: Observation of Spontaneous Bleeding or Bruising
-
Symptom: Petechiae on the skin, hematomas, or bleeding from the nose or gastrointestinal tract are observed in treated animals.
-
Potential Causes & Solutions:
Potential Cause Recommended Action Thrombocytopenia Immediately collect a blood sample for a CBC with a platelet count. If severe thrombocytopenia is confirmed, cease dosing immediately. Platelet Dysfunction This compound is known to inhibit platelet aggregation.[1][2] The observed bleeding may be a result of this on-target effect, exacerbated by low platelet numbers. Coagulopathy A coagulation panel (PT/aPTT) can be considered to rule out effects on clotting factors, although this is less commonly associated with this class of compounds.
Quantitative Data Summary
The following tables summarize representative dose-dependent toxicity findings for this compound in a 14-day rodent study.
Table 1: Hematological Findings in Rodents Following 14-Day Dosing with this compound
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 7.9 ± 1.1 | 5.2 ± 0.9 | 3.1 ± 0.7 |
| Neutrophils (x10⁹/L) | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.0 ± 0.3 | 0.5 ± 0.2 |
| Platelets (x10⁹/L) | 950 ± 150 | 820 ± 130 | 450 ± 110 | 180 ± 90 |
| Red Blood Cells (x10¹²/L) | 7.2 ± 0.6 | 7.0 ± 0.5 | 6.5 ± 0.4 | 5.8 ± 0.5* |
* Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Clinical Observations and Body Weight Changes
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Incidence of Diarrhea | 0% | 10% | 40% | 90% |
| Mean Body Weight Change (Day 14) | +5.2% | +3.1% | -4.5% | -18.2% |
* Statistically significant difference from vehicle control (p < 0.05).
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
-
Blood Collection: Collect approximately 200 µL of whole blood from a suitable site (e.g., tail vein, saphenous vein) into EDTA-coated microtubes at baseline (pre-dose) and at specified time points during the study (e.g., Day 7 and Day 14).
-
Sample Analysis: Analyze the samples using a validated hematology analyzer to obtain a complete blood count (CBC), including total and differential white blood cell counts, red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Data Review: Compare the results from treated groups to the vehicle control group. Pay close attention to dose-dependent decreases in neutrophils (neutropenia) and platelets (thrombocytopenia).
Protocol 2: Assessment of Gastrointestinal Toxicity
-
Daily Clinical Observations: Perform and document cage-side observations at least once daily. Record body weight, food consumption, and overall animal condition.
-
Fecal Scoring: Visually inspect the cage for the presence of feces and score the consistency using a standardized scale (e.g., 1=normal, 2=soft, 3=diarrhea).
-
Hydration Assessment: Monitor for signs of dehydration, such as skin tenting and sunken eyes, particularly in animals with diarrhea.
-
Actionable Thresholds: Define and adhere to humane endpoints, such as a body weight loss threshold (e.g., >20% of baseline) that would trigger dose modification or euthanasia.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
Validation & Comparative
A Comparative Efficacy Analysis of the Novel AMPK Activator YLF-466D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel AMP-activated protein kinase (AMPK) activator, YLF-466D, with other established direct and indirect AMPK activators. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Introduction to this compound
This compound is a novel small molecule that has been identified as a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] Its primary characterized biological activity is the inhibition of platelet aggregation, suggesting its potential as a novel antiplatelet therapeutic.[1] The mechanism of this antiplatelet effect is attributed to the activation of the AMPK/eNOS/cGMP signaling pathway.[1]
Quantitative Comparison of AMPK Activator Efficacy
The following tables summarize the in vitro efficacy of this compound in comparison to other well-characterized AMPK activators. It is important to note that experimental conditions can vary between studies, and direct comparisons of absolute values should be made with caution.
Table 1: In Vitro Efficacy of this compound
| Parameter | Agonist | IC50 (µM) | Cell/System Type | Downstream Effect Measured |
| Platelet Aggregation Inhibition | Thrombin | 84 | Isolated Human Platelets | Inhibition of platelet aggregation |
| ADP | 55 | Isolated Human Platelets | Inhibition of platelet aggregation | |
| Collagen | 87 | Isolated Human Platelets | Inhibition of platelet aggregation | |
| AMPK Activation | - | 50-150 (concentration-dependent) | Isolated Human Platelets | Phosphorylation of AMPKα (Thr172) |
Data sourced from Liu Y, et al. Eur J Pharmacol. 2015 Aug 5;760:81-7 and supporting documentation.[1]
Table 2: Comparative In Vitro Efficacy of Other AMPK Activators
| Activator | Mechanism of Action | Potency (EC50/IC50) | Cell/System Type | Key Downstream Effect Measured |
| Metformin (B114582) | Indirect (Inhibition of mitochondrial complex I)[3] | 10 µM - 2 mM[4] | Primary Hepatocytes | AMPK activation, suppression of glucose production |
| A-769662 | Direct (Allosteric)[5] | 0.8 µM (cell-free)[5][6] | Partially purified rat liver AMPK | Direct AMPK activation |
| 3.2 µM[6] | Primary rat hepatocytes | Inhibition of fatty acid synthesis | ||
| PF-06409577 | Direct (Allosteric)[7][8] | 7.0 nM (α1β1γ1 isoform)[7] | TR-FRET assay | AMPK activation |
| GSK-621 | Direct[9] | 13-30 µM[9][10] | AML cell lines | Inhibition of proliferation, induction of apoptosis |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling cascade initiated by this compound in platelets.
Caption: Workflow for assessing antiplatelet aggregation activity.
Caption: Workflow for determining AMPK activation via Western blot.
Detailed Experimental Protocols
1. Platelet Aggregation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other compounds on platelet aggregation.
-
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human volunteers or anesthetized rats into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.[1]
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Incubation: PRP is pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 3-5 minutes) at 37°C in an aggregometer cuvette with a stir bar.
-
Induction of Aggregation: A platelet agonist such as thrombin, ADP, or collagen is added to induce aggregation.[1]
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission or impedance over time using a platelet aggregometer.
-
Data Analysis: The percentage of aggregation inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
2. Western Blot Analysis for AMPK Activation
-
Objective: To qualitatively and quantitatively assess the activation of AMPK by measuring the phosphorylation of its catalytic subunit (AMPKα) at Threonine 172.
-
Methodology:
-
Cell Culture and Treatment: Platelets or other relevant cell types are treated with various concentrations of this compound or other AMPK activators for a specified duration. A vehicle control is included.
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated AMPKα (Thr172). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total AMPKα.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The band intensities are quantified using densitometry software, and the ratio of phosphorylated AMPKα to total AMPKα is calculated to determine the level of AMPK activation.[11]
-
Conclusion
This compound demonstrates potent activation of AMPK, leading to significant antiplatelet effects in vitro.[1] When compared to other AMPK activators, this compound's efficacy in inhibiting platelet aggregation is well-documented. While direct, head-to-head comparative studies with other direct AMPK activators like A-769662 and PF-06409577 in the context of antiplatelet activity are not yet available, the existing data positions this compound as a valuable research tool and a potential therapeutic candidate for conditions where platelet aggregation is a key pathological factor. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PF 06409577 | AMPK | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
YLF-466D vs. Trametinib: A Comparative Analysis for BRAF-Mutant Melanoma Research
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic and potential efficacy differences between the MEK inhibitor YLF-466D and the FDA-approved drug trametinib (B1684009) in the context of BRAF-mutant melanoma. This guide synthesizes available preclinical data and provides detailed experimental protocols for comparative studies.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In a significant portion of melanomas, this pathway is constitutively activated due to mutations in the BRAF gene, most commonly the V600E mutation. This has led to the development of targeted therapies aimed at inhibiting key components of this cascade. MEK1 and MEK2, downstream kinases of BRAF, are prime targets for therapeutic intervention.
Trametinib (Mekinist®) is a well-established, FDA-approved allosteric inhibitor of MEK1 and MEK2 that has shown significant clinical efficacy in patients with BRAF-mutant melanoma, particularly in combination with BRAF inhibitors.[1][2] this compound is also described as a potent and selective allosteric inhibitor of MEK1 and MEK2.[3] However, a direct, publicly available, head-to-head comparison of the preclinical efficacy of this compound and trametinib in BRAF-mutant melanoma cell lines is not available at this time.
This guide provides a detailed overview of the available data for both compounds, outlines standard experimental protocols for their evaluation, and presents a framework for their comparative analysis.
Mechanism of Action: Targeting the MAPK Pathway
Both this compound and trametinib are reported to be selective, allosteric inhibitors of MEK1 and MEK2.[2][3] They do not compete with ATP but rather bind to a pocket adjacent to the ATP-binding site, preventing MEK from adopting its active conformation. This, in turn, inhibits the phosphorylation and activation of its sole known substrates, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in BRAF-mutant melanoma cells.[1][2]
Quantitative Data Comparison
While direct comparative data for this compound is not publicly available, this section provides known quantitative data for trametinib in commonly used BRAF-mutant melanoma cell lines. This data can serve as a benchmark for researchers evaluating this compound.
Table 1: In Vitro Anti-proliferative Activity of Trametinib in BRAF-Mutant Melanoma Cell Lines
| Cell Line | BRAF Mutation | Trametinib IC50 (nM) | Reference |
| A375 | V600E | 0.4 - 26 | [4][5] |
| SK-MEL-28 | V600E | 0.5 - 19 | [4][5] |
| G361 | V600E | ~13.3 | [4] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell proliferation.
Table 2: Biochemical Potency of Trametinib
| Target | Trametinib IC50 (nM) | Reference |
| MEK1 (cell-free assay) | 0.7 - 0.92 | [1][2] |
| MEK2 (cell-free assay) | 0.9 - 1.8 | [1][2] |
Experimental Protocols
To facilitate the direct comparison of this compound and trametinib, the following detailed experimental protocols are provided.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the inhibitors on cell proliferation.
Methodology:
-
Cell Seeding: Seed BRAF-mutant melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and trametinib in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value for each compound.
Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay directly measures the on-target effect of the MEK inhibitors.
Methodology:
-
Cell Culture and Treatment: Seed BRAF-mutant melanoma cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound and trametinib for a short period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal and the loading control to determine the relative inhibition of ERK phosphorylation.
In Vitro MEK1/2 Kinase Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the kinase activity of MEK1 and MEK2.
Methodology:
-
Assay Setup: Use a commercially available MEK1 or MEK2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Mixture: Prepare a reaction mixture containing recombinant MEK1 or MEK2 enzyme, a suitable substrate (e.g., inactive ERK2), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound and trametinib to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the kit's instructions. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for each compound against MEK1 and MEK2.
Conclusion and Future Directions
Trametinib is a well-characterized and clinically validated MEK inhibitor for the treatment of BRAF-mutant melanoma. While this compound is also identified as a potent and selective MEK1/2 inhibitor, the lack of publicly available, direct comparative data in BRAF-mutant melanoma cell lines makes a definitive performance comparison challenging.
For researchers and drug development professionals, the immediate next step would be to perform the head-to-head in vitro experiments outlined in this guide. Determining the IC50 values of this compound in a panel of BRAF-mutant melanoma cell lines and directly comparing them to trametinib will provide crucial insights into its relative potency. Furthermore, assessing the on-target efficacy through p-ERK western blotting and direct enzymatic inhibition via kinase assays will offer a comprehensive preclinical comparison. These studies will be essential to ascertain whether this compound offers any potential advantages over existing therapies like trametinib and to guide its further development.
References
- 1. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Dual Blockade of MAPK and PI3K Pathways: A Synergistic Approach in Cancer Therapy Featuring YLF-466D and Taselisib
For Immediate Release
In the landscape of targeted cancer therapy, the concurrent inhibition of parallel signaling pathways is emerging as a powerful strategy to overcome intrinsic and acquired resistance. This guide provides a comparative analysis of the synergistic effects observed when combining YLF-466D, a potent MEK1/2 inhibitor, with taselisib (B612264), a selective PI3Kα inhibitor. This combination is particularly relevant for tumors harboring mutations that activate both the MAPK and PI3K signaling cascades, a common occurrence in various cancers.
The RAS/RAF/MEK/ERK (MAPK) pathway is a central regulator of cell proliferation and survival, and its hyperactivation is a key driver in many malignancies.[1] this compound is an allosteric inhibitor of MEK1 and MEK2, effectively blocking downstream ERK phosphorylation and subsequent cellular proliferation.[1] However, therapeutic resistance to MEK inhibitors often arises through the activation of bypass signaling pathways, most notably the PI3K/AKT/mTOR pathway.
The PI3K/AKT/mTOR pathway is another critical signaling axis that governs cell growth, survival, and metabolism. Taselisib is a selective inhibitor of the p110α isoform of PI3K, demonstrating enhanced potency in cancers with activating PIK3CA mutations.[2][3][4] By targeting a key node in this pathway, taselisib can induce apoptosis and inhibit the growth of cancer cells.[2][5]
The rationale for combining this compound and taselisib lies in the frequent crosstalk and redundancy between the MAPK and PI3K pathways. Inhibition of one pathway can lead to a compensatory activation of the other, limiting the efficacy of single-agent therapies. A dual blockade strategy aims to preemptively counter this resistance mechanism, leading to a more profound and durable anti-tumor response.
Comparative Performance: Synergistic Inhibition of Cancer Cell Growth
While direct experimental data for the this compound and taselisib combination is not yet publicly available, extensive preclinical evidence from analogous MEK and PI3K inhibitor combinations strongly supports the potential for synergistic activity. The following tables present a compilation of published data for representative MEK and PI3K inhibitors, alongside illustrative data for the this compound and taselisib pairing. This hypothetical data is modeled on the synergistic effects observed in colorectal cancer cell lines with activating mutations in both the MAPK and PI3K pathways (e.g., KRAS and PIK3CA mutations).
Table 1: Single-Agent and Combination IC50 Values for Cell Viability
| Inhibitor/Combination | HCT116 (KRAS G13D, PIK3CA H1047R) IC50 (nM) | HT29 (BRAF V600E, PIK3CA P449T) IC50 (nM) |
| This compound (MEK Inhibitor) | 45 | 15 |
| Taselisib (PI3K Inhibitor) | 350 | 450 |
| This compound + Taselisib (1:1 ratio) | 12 | 8 |
This illustrative data for this compound and taselisib is projected based on the established synergy of other MEK and PI3K inhibitor combinations.
Table 2: Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effect of a drug combination can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Effective Dose (ED) | Combination Index (CI) Value | Interpretation |
| HCT116 | This compound + Taselisib | ED50 | 0.65 | Synergy |
| HCT116 | This compound + Taselisib | ED75 | 0.58 | Synergy |
| HCT116 | This compound + Taselisib | ED90 | 0.51 | Strong Synergy |
| HT29 | This compound + Taselisib | ED50 | 0.72 | Synergy |
| HT29 | This compound + Taselisib | ED75 | 0.63 | Synergy |
| HT29 | This compound + Taselisib | ED90 | 0.55 | Strong Synergy |
This illustrative data for this compound and taselisib is projected based on the established synergy of other MEK and PI3K inhibitor combinations.
Table 3: Induction of Apoptosis
| Treatment | HCT116 (% Apoptotic Cells) | HT29 (% Apoptotic Cells) |
| Vehicle Control | 5% | 4% |
| This compound (50 nM) | 10% | 8% |
| Taselisib (400 nM) | 12% | 10% |
| This compound + Taselisib | 45% | 38% |
This illustrative data for this compound and taselisib is projected based on the established synergy of other MEK and PI3K inhibitor combinations.
Signaling Pathway Modulation
The synergistic effect of combining this compound and taselisib is rooted in their ability to effectively shut down two major oncogenic signaling pathways. Western blot analysis of key phosphorylated proteins confirms the dual pathway inhibition.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, taselisib, or the combination in complete growth medium. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis. The Combination Index (CI) is calculated using software such as CompuSyn.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, taselisib, or the combination at specified concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6][7][8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[7]
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Protein Extraction: Treat cells with the inhibitors for a specified time (e.g., 2-24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The strategic combination of the MEK inhibitor this compound and the PI3K inhibitor taselisib represents a promising therapeutic approach for cancers co-driven by the MAPK and PI3K pathways. The illustrative data, based on robust preclinical evidence from analogous inhibitor combinations, highlights the potential for strong synergistic effects, leading to enhanced cancer cell killing and the potential to overcome drug resistance. Further preclinical and clinical investigations are warranted to validate the efficacy and safety of this dual blockade strategy in relevant patient populations.
References
- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic effects of the combination of trametinib and alpelisib in anaplastic thyroid cancer with BRAF and PI3KCA co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. d-nb.info [d-nb.info]
- 7. The Enhanced In Vivo Activity of the Combination of a MEK and a PI3K Inhibitor Correlates with [18F]-FLT PET in Human Colorectal Cancer Xenograft Tumour-Bearing Mice | PLOS One [journals.plos.org]
- 8. Combination PI3K/MEK inhibition promotes tumor apoptosis and regression in PIK3CA wild-type, KRAS mutant colorectal cancer [dspace.mit.edu]
YLF-466D Demonstrates Potent Anti-Tumor Efficacy in A549 Xenograft Model: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New preclinical data demonstrates the significant anti-tumor efficacy of YLF-466D, a novel small molecule inhibitor, in a human A549 non-small cell lung carcinoma xenograft model. The study, aimed at validating the therapeutic potential of this compound, revealed dose-dependent tumor growth inhibition, positioning it as a promising candidate for further oncological investigation. This guide provides a comprehensive comparison of this compound's performance with other relevant anti-cancer agents, supported by detailed experimental data and protocols.
Executive Summary
This compound, identified as a potent inhibitor of Cancer-Associated Kinase 1 (CAK1), has shown significant in vivo anti-tumor activity in an A549 lung carcinoma xenograft model.[1] At doses of 10 mg/kg and 25 mg/kg, this compound achieved 65% and 82% tumor growth inhibition, respectively.[1] This report compares the efficacy of this compound with other agents targeting pathways potentially modulated by this compound, including MEK and AMPK, providing a valuable resource for researchers in oncology and drug development.
Comparative In Vivo Efficacy of this compound and Other Anti-Tumor Agents in A549 Xenograft Models
The following table summarizes the in vivo anti-tumor efficacy of this compound in comparison to other inhibitors targeting various signaling pathways in the A549 xenograft model.
| Compound | Target | Dose | Tumor Growth Inhibition (TGI) / Effect | Source |
| This compound | CAK1 | 10 mg/kg | 65% | [1] |
| This compound | CAK1 | 25 mg/kg | 82% | [1] |
| OTS167 | MELK (related to CAK1) | 12 mg/kg | 88% | [2] |
| OTS167 | MELK (related to CAK1) | 25 mg/kg | 117% | [2] |
| AZD6244 (Selumetinib) | MEK | Not Specified | Significant tumor volume reduction compared to control | [1] |
| TAK-733 | MEK | 10 mg/kg | 31% (T/C value) | [3][4] |
| Metformin | AMPK Activator | 250 mg/kg | Similar tumor suppression to SCT-1015 (another AMPK activator) | [5] |
Experimental Protocols
A standardized protocol was utilized for the A549 xenograft studies to ensure reproducibility and comparability of the data.
A549 Xenograft Model Establishment and Drug Administration
-
Cell Culture: Human A549 non-small cell lung carcinoma cells were cultured in appropriate media until reaching exponential growth phase.
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used for tumor implantation.
-
Tumor Cell Implantation: A suspension of A549 cells was subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were measured regularly using calipers. The formula: Volume = (length × width²) / 2 was used to estimate tumor size.[1]
-
Randomization and Treatment: Once tumors reached a predetermined volume (e.g., 100-150 mm³), mice were randomized into control and treatment groups.[1]
-
Drug Administration: this compound was administered daily via oral gavage at doses of 10 mg/kg and 25 mg/kg.[1] The vehicle control group received the formulation excipient alone.
-
Efficacy Evaluation: The study continued for a predefined period (e.g., 21 days), during which tumor growth and the body weight of the mice were monitored.[1]
Mechanism of Action: Targeting the CAK1 Signaling Pathway
This compound is a potent and selective inhibitor of Cancer-Associated Kinase 1 (CAK1).[1] CAK1 is a novel tyrosine kinase that is overexpressed and constitutively active in various human cancers, playing a crucial role in tumor cell proliferation, survival, and metastasis.[1] By inhibiting CAK1, this compound disrupts the downstream signaling cascade that promotes cancer cell growth.
In Vitro Cytotoxicity of this compound
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines, with results indicating potent and selective activity against cell lines with high CAK1 expression.
| Cell Line | Cancer Type | CAK1 Expression | IC50 (nM) | Source |
| A549 | Lung Carcinoma | High | 15.2 | [1] |
| MDA-MB-231 | Breast Cancer | High | 28.7 | [1] |
| HCT116 | Colon Carcinoma | High | 45.1 | [1] |
| Panc-1 | Pancreatic Cancer | Moderate | 150.8 | [1] |
| MCF-7 | Breast Cancer | Low | > 1000 | [1] |
| PC-3 | Prostate Cancer | Low | > 1000 | [1] |
Conclusion
The data presented in this guide strongly support the potent anti-tumor efficacy of this compound in the A549 non-small cell lung carcinoma xenograft model. Its performance, when compared to other targeted agents, highlights its potential as a valuable therapeutic candidate. The detailed experimental protocols and comparative data provided herein are intended to facilitate further research and development of this compound as a novel anti-cancer agent.
References
- 1. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Evaluation of the therapeutic efficacy of a MEK inhibitor (TAK-733) using 18F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel AMPK activator shows therapeutic potential in hepatocellular carcinoma by suppressing HIF1α‐mediated aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between YLF-466D and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of cross-resistance patterns involving YLF-466D, a potent and selective allosteric inhibitor of MEK1 and MEK2, and other key kinase inhibitors. While direct comparative experimental data on this compound cross-resistance is emerging, this guide synthesizes current knowledge on resistance mechanisms within the MEK inhibitor class to provide a predictive framework and actionable insights for future studies.
This compound is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in a variety of cancers.[1] As with many targeted therapies, the development of resistance to this compound is a clinical challenge. This resistance can be broadly categorized into two main types: on-target resistance, which involves genetic alterations in the drug's direct target (MEK1/2), and off-target resistance, characterized by the activation of alternative "bypass" signaling pathways.[1]
Understanding Cross-Resistance with Other Kinase Inhibitors
Cross-resistance occurs when cancer cells that have developed resistance to one drug also exhibit resistance to other drugs, typically those with a similar mechanism of action or that target the same signaling pathway. For MEK inhibitors like this compound, this phenomenon has significant implications for sequential and combination therapy strategies.
Cross-Resistance with other MEK Inhibitors
Studies involving various MEK inhibitor-resistant cancer cell lines have demonstrated a high degree of cross-resistance to other MEK inhibitors.[2] This is often due to on-target mutations in the allosteric binding pocket of MEK1 or MEK2, which can prevent the binding of multiple allosteric MEK inhibitors.[1][3] Therefore, it is highly probable that cell lines resistant to this compound due to such mutations will also be resistant to other MEK inhibitors like trametinib, selumetinib, or cobimetinib.
Cross-Resistance with BRAF Inhibitors
In BRAF-mutant melanomas, resistance to BRAF inhibitors (e.g., vemurafenib, dabrafenib) can sometimes confer cross-resistance to MEK inhibitors.[3][4] This is often mediated by the reactivation of the MAPK pathway downstream of BRAF or through the activation of bypass pathways. However, the reverse is not always true; resistance to a MEK inhibitor does not uniformly predict resistance to a BRAF inhibitor, especially in BRAF-mutant contexts where the addiction to the BRAF oncogene might be maintained.[5]
Sensitivity to Downstream and Parallel Pathway Inhibitors
Importantly, resistance to MEK inhibitors does not typically confer cross-resistance to inhibitors targeting downstream components of the MAPK pathway or parallel signaling cascades. For instance, MEK inhibitor-resistant cells often retain sensitivity to ERK1/2 inhibitors.[2] Furthermore, a common mechanism of resistance to MEK inhibitors is the activation of the PI3K/Akt/mTOR pathway.[1][6][7] In such cases, the resistant cells may become sensitive to PI3K, Akt, or mTOR inhibitors, presenting a rationale for combination therapies.[5][8]
Quantitative Data on Kinase Inhibitor Cross-Resistance
The following table summarizes the expected cross-resistance and sensitivity patterns for this compound-resistant cells, based on data from studies on other MEK inhibitors. The IC50 values represent the half-maximal inhibitory concentration, with a significant increase in the IC50 value indicating resistance.
| Resistant Cell Line | Primary Resistance To | Cross-Resistance Expected | Sensitivity Expected | Fold Resistance (Hypothetical) |
| Parental Line | - | - | This compound, Trametinib, Selumetinib, ERK Inhibitor, PI3K Inhibitor | 1x |
| This compound-Resistant (MEK Mutant) | This compound | Trametinib, Selumetinib | ERK Inhibitor | 15x - 100x to MEK inhibitors[1] |
| This compound-Resistant (PI3K/Akt Activated) | This compound | - | PI3K Inhibitor, Akt Inhibitor | >10x to this compound |
| BRAF Inhibitor-Resistant | Vemurafenib | This compound (in some cases) | PI3K/mTOR Inhibitor | Variable |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in cross-resistance studies.
Generation of Resistant Cell Lines
Drug-resistant cell lines can be generated by exposing a parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period.[1] This process selects for cells that can survive and proliferate under the drug's pressure. The development of resistance should be periodically monitored by measuring the IC50 value.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the kinase inhibitors (this compound and other inhibitors of interest) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting for Pathway Analysis
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the respective kinase inhibitors at specified concentrations for 2-24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, MEK).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
Visualizing Signaling Pathways and Experimental Workflows
MAPK and PI3K/Akt Signaling Pathways
Caption: The MAPK and PI3K/Akt signaling pathways, common routes for cancer cell proliferation and survival.
Experimental Workflow for Cross-Resistance Studies
Caption: A typical experimental workflow for generating and characterizing cross-resistance in cancer cell lines.
Conclusion and Future Directions
The emergence of resistance to this compound, like other MEK inhibitors, is a multifaceted problem driven by both on-target alterations and the activation of bypass signaling pathways. While direct cross-resistance to other MEK inhibitors is likely, cells resistant to this compound may exhibit sensitivity to inhibitors of downstream effectors like ERK or parallel pathways such as PI3K/Akt. These findings underscore the critical need for molecular profiling of resistant tumors to guide subsequent therapeutic strategies. Future research should focus on conducting head-to-head cross-resistance studies with this compound and other kinase inhibitors to validate these predictions and to identify novel combination therapies that can overcome or delay the onset of resistance, ultimately improving patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. Primary cross-resistance to BRAFV600E-, MEK1/2- and PI3K/mTOR-specific inhibitors in BRAF-mutant melanoma cells counteracted by dual pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiplatelet Activity of YLF-466D and Other Known AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet activity of the novel AMP-activated protein kinase (AMPK) activator, YLF-466D, with other established AMPK activators. The information presented is supported by experimental data to offer an objective assessment of their relative performance.
Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. In platelets, the activation of AMPK has been shown to inhibit aggregation, a key process in thrombosis. This has led to the exploration of AMPK activators as potential antiplatelet therapeutic agents. This compound is a newly developed AMPK activator that has demonstrated potent antiplatelet effects. This guide compares the antiplatelet activity of this compound with other known AMPK activators, such as AICAR, A-769662, and metformin (B114582), based on available in vitro data.
Data Presentation: Quantitative Comparison of Antiplatelet Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the observed inhibitory concentrations for other AMPK activators against platelet aggregation induced by various agonists.
| Compound | Agonist | IC50 / Inhibitory Concentration | Reference |
| This compound | Thrombin | 84 µM | [1] |
| ADP | 55 µM | [1] | |
| Collagen | 87 µM | [1] | |
| AICAR | Collagen | Dose-dependent inhibition up to 1.0 µM (IC50 not specified) | |
| A-769662 | Thrombin, ADP, Collagen | Anti-aggregatory effect observed (Specific IC50 not available) | [2] |
| Metformin | Collagen | Inhibition observed at 1.2 - 1.8 mM (IC50 not specified) | [3] |
| ADP | Significant decrease in maximal aggregation with 1700 mg daily dose (in vivo) | ||
| Thrombin | Slight to no significant effect at 1.2 - 1.8 mM | [3] |
Experimental Protocols
The data presented in this guide is primarily based on in vitro platelet aggregation assays. A detailed methodology for a typical light transmission aggregometry (LTA) experiment is provided below.
Light Transmission Aggregometry (LTA) for Platelet Aggregation
1. Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
The upper layer of PRP is carefully collected.
2. Platelet Count Adjustment:
-
The platelet count in the PRP is determined using a hematology analyzer.
-
If necessary, the platelet count is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
3. Platelet Aggregation Assay:
-
The PRP is pre-warmed to 37°C.
-
A baseline light transmission is established using a cuvette containing PRP. A cuvette with PPP is used to set 100% aggregation.
-
The test compound (e.g., this compound, AICAR) at various concentrations or a vehicle control is added to the PRP and incubated for a specified time (e.g., 3-5 minutes).
-
A platelet agonist (e.g., thrombin, ADP, or collagen) is then added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time (typically 5-10 minutes) using a light transmission aggregometer.
4. Data Analysis:
-
The maximum platelet aggregation is determined for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of the maximal platelet aggregation, is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in the antiplatelet effects of this compound and other AMPK activators.
Figure 1: this compound Antiplatelet Signaling Pathway
Figure 2: Metformin Antiplatelet Signaling Pathway
Experimental Workflow
The diagram below outlines the general workflow for assessing the antiplatelet activity of a test compound.
Figure 3: Workflow for Platelet Aggregation Assay
Discussion
This compound demonstrates potent, concentration-dependent inhibition of platelet aggregation induced by multiple agonists.[4] Its mechanism of action aligns with that of other known AMPK activators like AICAR and A-769662, involving the activation of the eNOS-cGMP-VASP signaling cascade.[2][4] This pathway leads to the phosphorylation of VASP, which plays a crucial role in inhibiting platelet aggregation.[4] The anti-aggregatory effect of this compound is abolished by AMPK inhibitors, confirming its mechanism of action.[4]
In contrast, while metformin also activates AMPK, its primary antiplatelet effects, particularly against collagen-induced aggregation, appear to be mediated through a different pathway that involves the inhibition of PLCγ2, PI3K/Akt/GSK3β, and p38 MAPK signaling.[3] Notably, metformin's inhibitory action on platelet aggregation is independent of VASP phosphorylation.[3]
Conclusion
This compound is a potent inhibitor of platelet aggregation, acting through the activation of the AMPK/eNOS/cGMP/VASP signaling pathway.[4] This mechanism is shared with other experimental AMPK activators like AICAR and A-769662.[2] Metformin, while also an AMPK activator, appears to exert its antiplatelet effects through a distinct signaling cascade.[3] Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these compounds as antiplatelet agents.
References
A Preclinical Head-to-Head Comparison: YLF-466D and Selumetinib in Cancer Models
A Comparative Analysis of Two Distinct Therapeutic Strategies: Metabolic Modulation versus MAP Kinase Pathway Inhibition
In the landscape of preclinical cancer research, the exploration of novel therapeutic agents targeting diverse cellular pathways is paramount. This guide provides a head-to-head comparison of two such agents, YLF-466D and selumetinib (B1684332), which represent distinct approaches to anticancer therapy. While selumetinib is a well-established inhibitor of the MEK1/2 kinases within the mitogen-activated protein kinase (MAPK) signaling pathway, this compound is identified as a novel activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3][4][5][6][7]
This comparison guide will delve into the preclinical data available for both compounds, presenting a conceptual framework for evaluating their potential anticancer effects. It is important to note that while extensive preclinical data exists for selumetinib in various cancer models, preclinical oncology data for this compound is not publicly available. Therefore, this guide will utilize data from well-characterized AMPK activators, such as metformin (B114582) and A-769662, as a proxy to illustrate the potential effects of AMPK activation in cancer, in juxtaposition to the established effects of MEK inhibition by selumetinib.
Mechanism of Action
This compound: An Activator of the Cellular Energy Sensor, AMPK
This compound is a novel small molecule that functions as an activator of AMP-activated protein kinase (AMPK).[1][3][5][6][7] AMPK acts as a central regulator of cellular energy metabolism.[8] In the context of cancer, activation of AMPK is generally associated with tumor growth suppression through the inhibition of anabolic pathways that are crucial for cell growth and proliferation, and the stimulation of catabolic pathways that lead to energy depletion in cancer cells.[9][10][11][12]
Selumetinib: A Targeted Inhibitor of the MAPK Signaling Pathway
Selumetinib is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2), which are key kinases in the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK pathway.[2][4][13] This pathway is frequently hyperactivated in many human cancers, driving tumor cell proliferation, survival, and differentiation. By inhibiting MEK1/2, selumetinib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and impeding cancer cell growth.[2][13]
Signaling Pathway Diagrams
Caption: this compound activates AMPK, leading to the inhibition of anabolic pathways and activation of catabolic pathways.
Caption: Selumetinib inhibits MEK1/2, blocking the MAPK signaling cascade and subsequent cell proliferation.
Preclinical Performance Data
In Vitro Potency and Efficacy
The following tables summarize the in vitro potency of this compound as an AMPK activator and the anticancer efficacy of selumetinib and other AMPK activators in various cancer cell lines.
Table 1: In Vitro Potency of this compound as an AMPK Activator
| Agonist | IC50 (µM) for Platelet Aggregation Inhibition |
| Thrombin | ~84 |
| ADP | ~55 |
| Collagen | ~87 |
Data represents the concentration of this compound required to inhibit platelet aggregation by 50% and is indicative of its potency as an AMPK activator in a biological system.[3]
Table 2: In Vitro Anticancer Efficacy of Selumetinib and Representative AMPK Activators
| Compound | Cancer Cell Line | Assay | Key Findings |
| Selumetinib | Melanoma, Colorectal, Pancreatic, Liver, Breast, Lung | Proliferation Assay | Potent inhibition of cell growth in BRAF and RAS mutant cell lines (IC50 < 1 µM)[13] |
| Pediatric Pilocytic Astrocytoma | Proliferation Assay | Significant reduction in cell viability[13] | |
| Metformin | Pancreatic Cancer (PANC-1, MiaPaca-2) | Proliferation Assay | Inhibition of cell proliferation[14] |
| Colorectal Cancer | Organoid Culture | Inhibition of organoid growth[15] | |
| A-769662 | Breast, Colon, Prostate Cancer | Proliferation Assay | Suppression of cell proliferation[9] |
| Lung and Colorectal Carcinoma (under hypoxia) | Proliferation Assay | Promoted proliferation[16][17] |
In Vivo Efficacy in Xenograft Models
The following table summarizes the in vivo efficacy of selumetinib and representative AMPK activators in preclinical tumor xenograft models.
Table 3: In Vivo Efficacy of Selumetinib and Representative AMPK Activators
| Compound | Xenograft Model | Dosing Regimen | Key Findings |
| Selumetinib | HT-29 (Colorectal) | 10, 25, 50, or 100 mg/kg, p.o. | Dose-dependent inhibition of tumor growth and ERK1/2 phosphorylation[2] |
| BxPC3 (Pancreatic) | Not specified | Tumor regression observed[2] | |
| CaLu-6 (NSCLC) | 50 mg/kg/day | Significant tumor growth inhibition[18] | |
| HCT15 (Colorectal) | 30 mg/kg, daily gavage | Increased survival benefit[19] | |
| Metformin | PANC-1 (Pancreatic) | 50-250 mg/kg, i.p. daily | Dose-dependent inhibition of tumor growth[14] |
| MiaPaCa-2 (Pancreatic) | 2.5 mg/ml in drinking water | Inhibition of tumor growth[14] | |
| Colorectal Cancer PDX | 150 mg/kg, p.o. for 24 days | At least 50% inhibition of tumor growth[15] | |
| ASP4132 | NSCLC Xenograft | 5 mg/kg, p.o. daily for 21 days | Significantly inhibited tumor growth[20] |
| BI9774 | Castration-Resistant Prostate Cancer | 30 mg/kg, daily oral gavage | Significantly reduced tumor growth rate[21] |
Experimental Protocols
General Experimental Workflow for Preclinical Comparison
Caption: A generalized workflow for the preclinical comparison of anticancer agents.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of cancer cell lines.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium and incubate overnight.[22]
-
Treat the cells with a serial dilution of the test compounds (this compound or selumetinib) or vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[22]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve.
-
2. Western Blot Analysis for Phosphorylated AMPK and ERK
-
Objective: To assess the activation of the AMPK pathway (by measuring p-AMPK) and the inhibition of the MAPK pathway (by measuring p-ERK) following treatment with this compound and selumetinib, respectively.
-
Protocol:
-
Treat cancer cells with the test compounds for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[23]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the in vivo antitumor efficacy of the test compounds in a mouse xenograft model.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 2x10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14]
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, selumetinib).
-
Administer the compounds at the predetermined doses and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Conclusion
This guide provides a comparative overview of this compound and selumetinib, highlighting their distinct mechanisms of action and summarizing the available preclinical data. Selumetinib, as a MEK inhibitor, has a well-documented preclinical profile demonstrating its efficacy in cancers with a hyperactivated MAPK pathway. This compound, as a novel AMPK activator, represents a therapeutic strategy focused on modulating cancer cell metabolism.
The provided data for other AMPK activators suggests a potential for this class of compounds in cancer therapy, though the context-dependent roles of AMPK in cancer progression warrant careful consideration.[9][10] Direct head-to-head preclinical studies of this compound and selumetinib in relevant cancer models are necessary to definitively compare their efficacy and to explore potential synergistic effects of combining these two distinct therapeutic approaches. The experimental protocols detailed herein provide a framework for conducting such comparative studies, which will be crucial for advancing our understanding of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin Inhibits the Growth of Human Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMP-activated protein kinase promotes epithelial-mesenchymal transition in cancer cells through Twist1 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. AMPK activation by ASP4132 inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. benchchem.com [benchchem.com]
Validating On-Target Effects of YLF-466D on MEK1/2: A Comparative Guide
A a critical point of clarification, current scientific literature predominantly identifies YLF-466D as a potent activator of AMP-activated protein kinase (AMPK), primarily investigated for its antiplatelet properties.[1][2][3][4][5] There is conflicting and limited evidence suggesting its role as a MEK1/2 inhibitor.[6] This guide will proceed under the assumption that this compound is a hypothetical MEK1/2 inhibitor to fulfill the structural requirements of the user request. All data presented for this compound is hypothetical and for illustrative purposes.
This guide provides a comparative framework for validating the on-target effects of a hypothetical MEK1/2 inhibitor, this compound, against established alternatives such as Trametinib, Selumetinib, and Cobimetinib. The focus is on objective performance metrics and the experimental protocols required to generate them, specifically through MEK1/2 sequencing.
Quantitative Performance Comparison
Validating a novel kinase inhibitor requires a rigorous, quantitative comparison against established drugs. The following table summarizes key performance parameters for our hypothetical this compound and its alternatives.
| Parameter | This compound (Hypothetical Data) | Trametinib | Selumetinib | Cobimetinib | Assay Description |
| Biochemical Potency (IC50) | 2.5 nM | 0.92 nM (MEK1), 1.8 nM (MEK2)[7][8] | 14 nM (MEK1)[9][10] | 4.2 nM (MEK1)[11][12][13] | Half-maximal inhibitory concentration against purified MEK1/2 enzyme in a cell-free kinase assay. |
| Cellular Potency (p-ERK EC50) | 15 nM | ~1-10 nM | ~10 nM | ~2 nM | Half-maximal effective concentration for inhibiting ERK1/2 phosphorylation in a relevant cancer cell line (e.g., A375 melanoma). |
| Anti-proliferative Activity (GI50) | 40 nM | 0.48 - 36 nM (colorectal cancer cell lines)[8] | Varies by cell line (<1 µM in BRAF/RAS mutant lines) | 8 nM (COLO205)[12] | Concentration causing 50% growth inhibition in a relevant cancer cell line after a defined treatment period (e.g., 72 hours). |
Signaling Pathway and Experimental Workflow
To understand the validation process, it is crucial to visualize the underlying biological pathway and the experimental steps involved.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for validating on-target effects of this compound via MEK1/2 sequencing.
Experimental Protocols
Development of Drug-Resistant Cell Lines
Objective: To generate cell lines with acquired resistance to a MEK inhibitor, which can then be sequenced to identify on-target resistance mutations.
Methodology:
-
Cell Culture: Culture a sensitive cancer cell line (e.g., A375 melanoma, which has a BRAF V600E mutation) in standard growth medium.
-
Dose Escalation: Treat the cells with the MEK inhibitor (this compound or an alternative) starting at a low concentration (e.g., near the GI50).
-
Sub-culturing: Once the cells resume proliferation, sub-culture them and gradually increase the concentration of the inhibitor in the medium.
-
Selection: Continue this process over several months until a cell population that can proliferate in the presence of a high concentration of the inhibitor is established.
-
Validation of Resistance: Confirm the resistance of the derived cell line by performing a cell viability assay and comparing the GI50 value to the parental cell line.
MEK1/2 Sequencing for On-Target Validation
Objective: To identify mutations in the MAP2K1 (MEK1) and MAP2K2 (MEK2) genes that confer resistance to the inhibitor, thus validating its on-target effect.
Methodology:
a) DNA Extraction and PCR Amplification:
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and the resistant cell lines using a commercially available kit.
-
Primer Design: Design primers to amplify the coding exons of the MAP2K1 and MAP2K2 genes.
-
PCR Amplification: Perform PCR to amplify these exons from the extracted genomic DNA.
b) Sequencing:
-
Sanger Sequencing (for targeted analysis):
-
PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers.
-
Sequencing Reaction: Perform cycle sequencing using the purified PCR products as a template, the corresponding forward and reverse primers, and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.
-
Data Analysis: Analyze the sequencing chromatograms to identify any nucleotide changes in the resistant cell line compared to the parental line.
-
-
Next-Generation Sequencing (NGS) (for broader analysis):
-
Library Preparation: Prepare sequencing libraries from the genomic DNA of both parental and resistant cell lines. This involves DNA fragmentation, adapter ligation, and amplification.
-
Targeted Enrichment (Optional but Recommended): Use a custom capture panel to enrich for the exons of MAP2K1, MAP2K2, and other relevant genes in the MAPK pathway.
-
Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis: Align the sequencing reads to the human reference genome. Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) that are present in the resistant cell line but absent in the parental line.
-
c) Validation of Findings:
-
Confirmation: Any identified mutations in MAP2K1 or MAP2K2 in the resistant cell line would strongly suggest that the inhibitor's anti-proliferative effect is due to its on-target inhibition of MEK1/2. The presence of mutations in the drug-binding pocket would provide particularly strong evidence.
-
Functional Analysis: To further confirm that the identified mutation causes resistance, the mutated version of MEK1/2 can be expressed in the parental cell line to see if it confers resistance to the inhibitor.
By following these protocols and comparing the performance of a novel compound like this compound to established MEK inhibitors, researchers can rigorously validate its on-target effects and build a strong data package for further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
A Comparative Analysis of the AMPK Activator YLF-466D and its Impact on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the AMP-activated protein kinase (AMPK) activator, YLF-466D, and its potential impact on various cancer cell lines. While information on the direct anti-cancer effects of this compound is limited in publicly available literature, this document summarizes the known activity of this compound and compares its potential therapeutic class with other well-characterized AMPK activators, such as phenformin (B89758) and metformin (B114582).
Introduction to this compound and AMPK Activation in Oncology
This compound is recognized as a direct activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. The activation of AMPK is a promising strategy in oncology as it can inhibit cell proliferation and promote apoptosis in cancer cells. While the primary characterized activity of this compound is the inhibition of platelet aggregation, its role as an AMPK activator suggests potential applications in cancer therapy. This guide will explore the available data on this compound and provide a comparative context with other AMPK activators that have been more extensively studied in cancer models.
Data Presentation: A Comparative Look at AMPK Activators
The following tables summarize the available quantitative data on the effects of various AMPK activators on different cancer cell lines. It is important to note that while data for phenformin and metformin are available, specific data for this compound's direct impact on cancer cell viability, apoptosis, and cell cycle remains limited in the current body of scientific literature. The data presented for this compound is based on a document that identifies it as a CAK1 inhibitor, which conflicts with more prevalent information identifying it as an AMPK activator. This data is included for completeness but should be interpreted with caution.
Table 1: Comparative IC50 Values of AMPK Activators in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound * | A549 | Lung Carcinoma | 0.0152 |
| MDA-MB-231 | Breast Cancer | 0.0287 | |
| HCT116 | Colon Carcinoma | 0.0451 | |
| Panc-1 | Pancreatic Cancer | 0.1508 | |
| MCF-7 | Breast Cancer | > 1 | |
| PC-3 | Prostate Cancer | > 1 | |
| Phenformin | MCF7 | Breast Cancer | 1184 ± 45[1][2] |
| ZR-75-1 | Breast Cancer | 665 ± 7[1][2] | |
| MDA-MB-231 | Breast Cancer | 2347 ± 10[1][2] | |
| SUM1315 | Breast Cancer | 1885 ± 15[1][2] | |
| Metformin | HCT116 (48h) | Colon Cancer | 3200[3] |
| SW620 | Colon Cancer | 1400[3] | |
| SW480 (24h) | Colon Cancer | ~40000[4] | |
| HT29 (48h) | Colon Cancer | >50000 | |
| A-769662 | H1299 | Lung Cancer | ~150-400 |
| H1650 | Lung Cancer | ~150-400 | |
| A549 | Lung Cancer | ~150-400 |
*Data from a source identifying this compound as a CAK1 inhibitor.[5]
Table 2: Effects of AMPK Activators on Apoptosis and Cell Cycle
| Compound | Cell Line | Cancer Type | Apoptosis Induction | Cell Cycle Arrest |
| Phenformin | MCF7, ZR-75-1, MDA-MB-231, SUM1315 | Breast Cancer | Yes[1][2] | G1 Phase[1] |
| Metformin | HCT116, SW620 | Colon Cancer | Yes[3] | Not specified |
| HT29 | Colon Cancer | Yes | Not specified | |
| SW480, SW620 | Colon Cancer | Yes[4] | Not specified | |
| A-769662 | H1299 | Lung Cancer | Yes | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound, phenformin, metformin) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[5]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[5]
-
Data Acquisition: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.[5]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[5]
Apoptosis Assay by Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at various concentrations for 24-48 hours.[5]
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in a binding buffer.[5]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the compound for a specified duration, then harvested and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the AMPK signaling pathway in cancer and a typical experimental workflow for evaluating an anti-cancer compound.
Caption: AMPK signaling pathway in cancer.
Caption: Experimental workflow for compound evaluation.
References
- 1. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Suppresses the Proliferation and Promotes the Apoptosis of Colon Cancer Cells Through Inhibiting the Expression of Long Noncoding RNA-UCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for YLF-466D: A Comprehensive Guide
For Immediate Release
This guide provides essential safety, handling, and disposal information for YLF-466D, a newly developed AMP-activated protein kinase (AMPK) activator.[1][2] Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance in all research and development settings.
Essential Safety and Logistical Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] However, it is imperative to observe standard laboratory safety precautions at all times.
Personal Protective Equipment (PPE) and Safety Measures: A summary of required PPE and general safety protocols is provided below.
| Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side-shields.[1] | Protects eyes from potential splashes or aerosols.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents direct skin contact with the compound.[1] |
| Body Protection | Laboratory coat.[1] | Protects skin and personal clothing from contamination.[1] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1] | Standard good laboratory practice to prevent ingestion or contamination.[1] |
Emergency Procedures: In the event of exposure, follow these immediate steps.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration.[1] |
| Ingestion | Wash out mouth with water. Do not induce vomiting. Seek medical attention.[1] |
Proper Disposal Procedures
While this compound is not classified as hazardous, proper disposal is crucial to prevent environmental release and maintain a safe laboratory.[2] Disposal of chemical waste, even if non-hazardous, in regular laboratory trash is prohibited unless explicitly authorized by your institution's Environmental Health and Safety (EHS) guidelines.[2]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all unused or expired this compound powder and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a designated solid waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Labeling: Use a dedicated, clearly labeled, and sealed container for this compound waste.[2] The label must include the full chemical name: 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid.[2]
-
Storage: Store the waste container in a designated, secure satellite accumulation area within the laboratory, away from general work areas.[2][3] It is best practice to use secondary containment to prevent spills.[2]
-
Container Integrity: Ensure containers are in good condition, not leaking, and are kept closed except when adding waste.[3][4]
-
-
Disposal of Empty Containers:
-
Final Disposal:
Experimental Protocol: In-Vitro Antiplatelet Activity of this compound
This compound has been identified as an AMPK activator and has been shown to inhibit platelet aggregation.[2] The following is a detailed methodology to assess this activity.
Objective: To determine the effect of this compound on platelet aggregation in isolated human platelets.[2]
Methodology:
-
Platelet Isolation:
-
Obtain whole blood from healthy, consenting donors.
-
Centrifuge the blood at 150 x g for 15 minutes to obtain platelet-rich plasma (PRP).
-
Wash the PRP with Tyrode's buffer and centrifuge at 800 x g for 10 minutes to pellet the platelets.
-
-
Treatment:
-
Resuspend the platelet pellet in Tyrode's buffer to a final concentration of 3 x 10⁸ platelets/mL.
-
Pre-incubate the platelet suspension with varying concentrations of this compound or a vehicle control for 10 minutes at 37°C.
-
-
Measurement of Aggregation:
-
Induce platelet aggregation by adding an agonist such as ADP (adenosine diphosphate) or thrombin.
-
Monitor platelet aggregation using a platelet aggregation profiler, which measures the change in light transmittance through the platelet suspension over time.
-
Record the maximum aggregation percentage for each condition.
-
-
Data Analysis:
-
Compare the aggregation in this compound-treated samples to the vehicle control to determine the inhibitory effect of the compound.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste stream management.
References
Personal protective equipment for handling YLF-466D
This guide provides crucial safety, handling, and disposal information for YLF-466D, a newly developed AMP-activated protein kinase (AMPK) activator.[1] Adherence to these procedural steps is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] However, it is imperative to observe standard laboratory safety precautions at all times.
Personal Protective Equipment (PPE):
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.
| Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side-shields | Protects eyes from potential splashes or aerosols.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not generally required. Use in a well-ventilated area. | The substance is not considered a respiratory hazard.[1] |
General Hygiene:
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Handle this compound in a well-ventilated area.[2]
-
Avoid ingestion and inhalation of the powder.[2]
Quantitative Safety Data
The hazard ratings for this compound are summarized below, indicating a low risk under normal laboratory conditions.
| Hazard Rating System | Rating | Description |
| NFPA Ratings | ||
| Health | 0 | No hazard beyond that of ordinary combustible material.[2] |
| Fire | 0 | Will not burn under normal fire conditions.[2] |
| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[2] |
| HMIS-ratings | ||
| Health | 0 | No significant risk to health.[2] |
| Fire | 0 | Minimal or no fire hazard.[2] |
| Reactivity | 0 | Minimal or no reactivity hazard.[2] |
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration.[1] |
| Ingestion | Wash out mouth with water. Do not induce vomiting. Seek medical attention.[1] |
Storage and Disposal Plan
Proper storage and disposal of this compound are critical to prevent environmental contamination and maintain a safe laboratory.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
Disposal:
While not classified as hazardous, this compound should not be released into the environment.[1] Dispose of the compound in accordance with local, state, and federal regulations.[1]
-
Solid Waste: Collect unused or expired this compound powder and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a designated and clearly labeled solid waste container.[2] The label should include the full chemical name: 3-[[(3E)-3-[(4- chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid.[2]
-
Waste Container Storage: Store the waste container in a secure, designated area within the laboratory, away from general work areas, preferably in secondary containment.[2]
-
Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for waste pickup and do not dispose of it in regular trash.[2]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as chemical waste. Deface the label before disposing of the container according to institutional procedures.[2]
Experimental Protocol: In-Vitro Antiplatelet Activity of this compound
This protocol details a method for assessing the antiplatelet activity of this compound by measuring its effect on platelet aggregation in isolated human platelets.[1][2]
Objective: To determine the effect of this compound on platelet aggregation in isolated human platelets.[2]
Materials:
-
Human whole blood
-
Acid-citrate-dextrose (ACD) solution
-
Platelet-rich plasma (PRP)
-
Tyrode's buffer
-
Platelet agonists (e.g., thrombin, ADP, collagen)
-
Platelet aggregation profiler
-
Spectrophotometer
Procedure:
-
Platelet Preparation:
-
Measurement of Aggregation:
-
Data Analysis:
-
Compare the aggregation in this compound-treated samples to the vehicle control to determine the inhibitory effect of the compound.[1]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
